molecular formula C6H11NO3 B3376861 2-Hydroxy-2-(oxolan-3-yl)acetamide CAS No. 1247174-57-7

2-Hydroxy-2-(oxolan-3-yl)acetamide

Cat. No.: B3376861
CAS No.: 1247174-57-7
M. Wt: 145.16
InChI Key: SZSBDIGYBBYHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(oxolan-3-yl)acetamide is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-(oxolan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-(oxolan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(oxolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(9)5(8)4-1-2-10-3-4/h4-5,8H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBDIGYBBYHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Hydroxy-2-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Overview

In the landscape of modern drug discovery, molecules that combine structural rigidity with desirable physicochemical properties are of paramount importance. The tetrahydrofuran (THF) ring system is a privileged scaffold, present in numerous natural products and pharmaceuticals, valued for its ability to improve aqueous solubility and engage in hydrogen bonding interactions with biological targets.[1] When coupled with an α-hydroxy amide moiety—a functional group known for its role in enzyme inhibition and as a versatile synthetic intermediate—the resulting structure, 2-Hydroxy-2-(oxolan-3-yl)acetamide, presents a compelling target for synthetic exploration and biological screening.[2]

This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of 2-Hydroxy-2-(oxolan-3-yl)acetamide. As no direct published synthesis for this specific molecule is available, we present a robust and logical two-step synthetic pathway grounded in well-established chemical principles. The narrative is designed to not only provide a step-by-step protocol but also to elucidate the underlying causality for the experimental choices, ensuring a reproducible and scientifically sound methodology.

The proposed synthesis commences with the regioselective ring-opening of a suitable epoxide, followed by a highly selective hydrolysis of a nitrile intermediate. This approach is designed for efficiency and control, with a particular emphasis on leveraging modern biocatalysis for the final transformation to mitigate challenges associated with over-hydrolysis in classical chemical methods.[3][4] The characterization section outlines the expected spectroscopic signatures of the target molecule, providing a validated roadmap for structural confirmation.

Proposed Synthetic Pathway

The synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide is envisioned as a two-step process starting from 3,4-epoxytetrahydrofuran. This strategy is predicated on the reliability of epoxide chemistry and the selective nature of nitrile hydrolysis.

Synthetic_Pathway Start 3,4-Epoxytetrahydrofuran Intermediate 2-Hydroxy-2-(oxolan-3-yl)acetonitrile Start->Intermediate Step 1: TMSCN, Lewis Acid Catalyst Product 2-Hydroxy-2-(oxolan-3-yl)acetamide Intermediate->Product Step 2: Nitrile Hydratase

Caption: Proposed two-step synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide.

Step 1: Synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetonitrile

Causality and Method Selection: The cornerstone of this synthesis is the nucleophilic ring-opening of an epoxide with a cyanide source.[5][6] This reaction is highly efficient due to the release of ring strain in the three-membered epoxide ring.[5] We select 3,4-epoxytetrahydrofuran as the starting material, a readily available precursor. Trimethylsilyl cyanide (TMSCN) is chosen as the cyanide source in the presence of a catalytic amount of a Lewis acid. This reagent is generally safer to handle than alkali metal cyanides and often provides higher yields and regioselectivity.[6] The Lewis acid activates the epoxide by coordinating to the oxygen atom, facilitating the nucleophilic attack of the cyanide at the sterically less hindered carbon, which is a key principle in epoxide ring-opening reactions under neutral or acidic conditions.[6][7]

Experimental Protocol: Ring-Opening of 3,4-Epoxytetrahydrofuran

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3,4-epoxytetrahydrofuran (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of epoxide).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 eq.).

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is a silyl-protected cyanohydrin. Deprotection is achieved by dissolving the crude product in tetrahydrofuran (THF) and adding a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.). Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure and purify the resulting crude 2-Hydroxy-2-(oxolan-3-yl)acetonitrile by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 2: Selective Hydrolysis to 2-Hydroxy-2-(oxolan-3-yl)acetamide

Causality and Method Selection: The conversion of a nitrile to a primary amide requires the addition of one molecule of water. While this can be achieved with acid or base catalysis, these methods often lead to the formation of the corresponding carboxylic acid as a byproduct due to over-hydrolysis.[8][9][10] To achieve high selectivity for the amide, a biocatalytic approach using a nitrile hydratase enzyme is superior.[3][4] Nitrile hydratases are highly chemo- and regioselective enzymes that catalyze the hydration of nitriles to amides under mild conditions (neutral pH and room temperature), typically without affecting other functional groups in the molecule.[11][12] This makes it an ideal choice for the hydrolysis of our α-hydroxy nitrile intermediate.[13]

Experimental Protocol: Biocatalytic Hydrolysis of the Nitrile

  • Prepare a phosphate buffer solution (50 mM, pH 7.5).

  • In a temperature-controlled reaction vessel, suspend whole cells of a microorganism known to possess nitrile hydratase activity (e.g., Rhodococcus rhodochrous) in the phosphate buffer.

  • Add the 2-Hydroxy-2-(oxolan-3-yl)acetonitrile (1.0 eq.), dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to the cell suspension. The final substrate concentration should typically be in the range of 50-100 mM.

  • Maintain the reaction mixture at a constant temperature (typically 25-30 °C) with gentle agitation.

  • Monitor the conversion of the nitrile to the amide by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached completion (typically 24-48 hours), remove the microbial cells by centrifugation.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-Hydroxy-2-(oxolan-3-yl)acetamide by recrystallization or flash column chromatography on silica gel.

Characterization of 2-Hydroxy-2-(oxolan-3-yl)acetamide

A systematic workflow is essential for the unambiguous structural elucidation of the synthesized compound.

Characterization_Workflow Compound Purified Product MS Mass Spectrometry (MS) Compound->MS Molecular Weight IR Infrared (IR) Spectroscopy Compound->IR Functional Groups NMR NMR Spectroscopy Compound->NMR Structure Structural Confirmation MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton H_NMR->Structure C_NMR->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the target molecule. The expected chemical shifts are estimated based on known data for 3-hydroxytetrahydrofuran and general values for α-hydroxy amides.[14][15][16][17][18][19]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ 7.2-7.4 ppm (2H, broad singlet): -CONH₂ protons.

  • δ 5.0-5.5 ppm (1H, broad singlet): -OH proton.

  • δ 3.8-4.0 ppm (1H, multiplet): -CH(OH) proton.

  • δ 3.6-3.8 ppm (3H, multiplet): -OCH₂ and one of the -OCH- protons of the THF ring.

  • δ 2.5-2.7 ppm (1H, multiplet): -CH- proton of the THF ring adjacent to the substituent.

  • δ 1.8-2.1 ppm (2H, multiplet): -CH₂- protons of the THF ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ 175-178 ppm: -C=O (amide carbonyl).

  • δ 70-75 ppm: -CH(OH).

  • δ 65-70 ppm: -OCH₂ of the THF ring.

  • δ 40-45 ppm: -CH- of the THF ring bearing the substituent.

  • δ 25-30 ppm: -CH₂- of the THF ring.

Data Type Predicted Chemical Shift / Value
¹H NMR δ 7.2-7.4 (br s, 2H, NH₂), 5.0-5.5 (br s, 1H, OH), 3.8-4.0 (m, 1H, CHOH), 3.6-3.8 (m, 3H, OCH₂ & OCH), 2.5-2.7 (m, 1H, CH-C(OH)), 1.8-2.1 (m, 2H, CH₂)
¹³C NMR δ 175-178 (C=O), 70-75 (CHOH), 65-70 (OCH₂), 40-45 (CH-C(OH)), 25-30 (CH₂)
Mass Spec (ESI+) m/z 146.0766 [M+H]⁺, 168.0585 [M+Na]⁺
IR (cm⁻¹) 3400-3100 (N-H and O-H stretches, broad), 2980-2850 (C-H stretch), 1680-1650 (C=O stretch, Amide I), 1650-1620 (N-H bend, Amide II), 1100-1050 (C-O stretch)

Table 1: Summary of Predicted Analytical Data for 2-Hydroxy-2-(oxolan-3-yl)acetamide.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups: the primary amide and the secondary alcohol.

Expected Characteristic Absorptions (KBr pellet, cm⁻¹):

  • ~3400-3100 cm⁻¹ (broad, strong): Overlapping N-H stretching vibrations of the primary amide and the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.[20][21][22][23]

  • ~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations of the tetrahydrofuran ring.

  • ~1680-1650 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band).[20][24]

  • ~1650-1620 cm⁻¹ (medium, sharp): N-H bending vibration (Amide II band).[21]

  • ~1100-1050 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol and the ether linkage in the THF ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and to gain further structural information from the fragmentation pattern.

Expected Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+):

  • Molecular Ion: An exact mass measurement should yield a [M+H]⁺ ion at m/z 146.0766 (calculated for C₆H₁₂NO₃⁺) and a [M+Na]⁺ adduct at m/z 168.0585.

  • Key Fragmentation Patterns: Plausible fragmentation would involve the loss of water (H₂O) from the molecular ion, the loss of the acetamide side chain, and cleavage of the tetrahydrofuran ring. Analysis of α-hydroxy amides and related structures often shows characteristic fragmentation patterns that can be used for confirmation.[25][26][27][28]

Summary and Outlook

This guide has detailed a robust and scientifically grounded approach for the synthesis and characterization of 2-Hydroxy-2-(oxolan-3-yl)acetamide. By leveraging a strategic epoxide ring-opening followed by a selective biocatalytic hydrolysis, the target molecule can be accessed in a controlled and efficient manner. The comprehensive characterization workflow provides a clear path for structural verification.

The successful synthesis of this molecule will provide a novel building block for medicinal chemistry research. Its unique combination of a hydrophilic tetrahydrofuran scaffold and a hydrogen-bonding-rich α-hydroxy amide functional group makes it an attractive candidate for incorporation into larger molecules or for screening as a standalone agent in various biological assays. Further derivatization of the amide or hydroxyl group could open avenues to a library of related compounds for structure-activity relationship (SAR) studies.

References

  • Sugai, T., Yamazaki, T., Yokoyama, M., & Ohta, H. (1997). Biocatalysis in Organic Synthesis: The Use of Nitrile- and Amide-hydrolyzing Microorganisms. Bioscience, Biotechnology, and Biochemistry, 61(9), 1419-1427. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Debabov, V. G., Yanenko, A. S., & Grichenkova, M. A. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Brady, D., Beukes, N., & van Rensburg, E. (2003). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 99(3-4), 165-168. [Link]

  • Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the American Chemical Society, 71(6), 1875-1878. [Link]

  • PubChem. (n.d.). (-)-3-Hydroxytetrahydrofuran. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • University of Stuttgart. (n.d.). Biotransformation of nitriles and amides. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • SpectraBase. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran - Optional[13C NMR] - Spectrum. [Link]

  • Parker, E. T., et al. (2016). Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(8), 1339-1346. [Link]

  • Hann, E. C., et al. (2003). Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. Applied and Environmental Microbiology, 69(1), 221-229. [Link]

  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (2012). The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond. Science of Synthesis, 2, 229-244. [Link]

  • Wang, R., et al. (1993). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Journal of Lipid Research, 34(7), 1225-1233. [Link]

  • Li, Z., et al. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Journal of Chemical Research, 39(5), 274-276. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. [Link]

  • Liu, R. Y., & Sigman, M. S. (2021). Ring-Opening of Epoxides by Pendant Silanols. ACS Catalysis, 11(13), 8084-8089. [Link]

  • ResearchGate. (n.d.). 2.5.2 Cyanation of Epoxides. [Link]

  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]

  • Li, Y., et al. (2012). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1734-1743. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Monticelli, S., et al. (2018). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 14, 2966-2980. [Link]

  • PubChem. (n.d.). A Mass Spectrometry-Based Method to Screen for α-amidated Peptides. National Center for Biotechnology Information. [Link]

  • NMRShiftDB. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. [Link]

  • The Organic Chemistry Tutor. (2021, January 30). 13.6 Ring Opening of Epoxides. YouTube. [Link]

  • Wei, H., et al. (2015). A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Chemical Science, 6(9), 5064-5070. [Link]

  • LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(13), 1133-1153. [Link]

  • Google Patents. (n.d.). WO2014061731A1 - Method for producing tetrahydrofuran.
  • Vaia. (n.d.). Q52. Question: What products are form... [FREE SOLUTION]. [Link]

  • Edwards, A. A., et al. (2004). Tetrahydrofuran-based amino acids as library scaffolds. Journal of Combinatorial Chemistry, 6(2), 230-238. [Link]

  • Nishiyama, Y., et al. (1998). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin, 46(10), 1591-1595. [Link]

  • Semantic Scholar. (n.d.). Amide bond formation and peptide coupling. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 2-Hydroxy-2-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 2-Hydroxy-2-(oxolan-3-yl)acetamide

Foreword: Navigating the Spectroscopic Landscape of Novel Compounds

In the realm of drug discovery and chemical research, the structural elucidation of novel molecules is the bedrock upon which all further investigation is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed roadmap of a molecule's atomic framework and functional group topology.

This guide focuses on 2-Hydroxy-2-(oxolan-3-yl)acetamide (CAS 1247174-57-7), a molecule of interest for its potential applications in medicinal chemistry, incorporating a hydrophilic amide, a secondary alcohol, and a tetrahydrofuran (THF) moiety. As experimental spectral data for this specific compound is not widely published, this document adopts a predictive and comparative approach. By leveraging established spectroscopic principles, computational prediction methodologies, and data from analogous structures, we will construct a comprehensive and scientifically-grounded spectroscopic profile. This serves as both a roadmap for researchers actively working with this molecule and a demonstration of the powerful predictive methodologies that accelerate modern chemical research.

Our approach is rooted in transparency and scientific integrity. We will clearly delineate between predicted data and established principles, providing the causal logic behind each spectral assignment. This ensures that the following guide is not merely a list of data points, but a self-validating system of analysis, empowering researchers to interpret future experimental results with confidence.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is a prerequisite for any spectral prediction. The structure of 2-Hydroxy-2-(oxolan-3-yl)acetamide presents several key features that will dictate its spectroscopic behavior.

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Key Functional Groups:

    • Primary Amide (-CONH₂): This group will show characteristic signals in both IR (N-H and C=O stretches) and NMR (labile N-H protons).

    • Secondary Alcohol (-CH(OH)-): The hydroxyl group provides a labile proton and a characteristic O-H stretch in the IR spectrum. The adjacent C-H proton will be a key diagnostic signal in ¹H NMR.

    • Saturated Ether (Tetrahydrofuran, THF, ring): The C-O-C linkages will produce strong signals in the fingerprint region of the IR spectrum, and the methylene protons of the ring will create a complex pattern in the ¹H NMR spectrum.

    • Chiral Center: The carbon atom bonded to the hydroxyl, amide, and THF ring (Cα) is a chiral center. This can lead to diastereotopic protons in the adjacent methylene groups of the THF ring, resulting in more complex NMR spectra than might otherwise be expected.

The following diagram illustrates the molecular structure with atoms systematically numbered for clarity in the subsequent NMR analysis.

Fragmentation_Pathway parent [M+H]⁺ m/z = 146.08 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 128.07 parent->frag1 - H₂O frag2 Loss of CONH₃ [C₅H₉O₂]⁺ m/z = 101.06 parent->frag2 Amide Bond Cleavage frag4 Loss of C₄H₇O (THF ring) [C₂H₄NO₂]⁺ m/z = 74.02 parent->frag4 Cα-C3' Cleavage frag3 [CONH₂]⁺ m/z = 44.02 frag2->frag3 Charge retention on other fragment

Crystal structure analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For drug development professionals, this knowledge is paramount in designing effective and specific therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of the novel compound 2-Hydroxy-2-(oxolan-3-yl)acetamide. As a senior application scientist, this document moves beyond a simple recitation of protocols; it delves into the rationale behind experimental choices, ensuring a robust and self-validating methodology. We will navigate the entire workflow, from the initial synthesis and crystallization to the final structure validation and deposition, equipping researchers with the expertise to confidently undertake such an analysis.

Introduction: The Significance of Structural Elucidation

2-Hydroxy-2-(oxolan-3-yl)acetamide is a small organic molecule with potential pharmaceutical applications due to its combination of a hydroxyl group, an amide, and a tetrahydrofuran ring – functionalities often found in biologically active compounds. A definitive crystal structure provides invaluable information, including:

  • Conformational Analysis : Determining the preferred three-dimensional shape of the molecule.

  • Intermolecular Interactions : Identifying and characterizing hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. This is crucial for understanding solubility, stability, and polymorphism.

  • Absolute Stereochemistry : Unambiguously assigning the stereochemistry of chiral centers.

  • Structure-Activity Relationship (SAR) Studies : Providing a precise atomic-level model for computational modeling and rational drug design.

This guide will use the analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide as a practical framework to explain the principles and techniques of modern single-crystal X-ray crystallography.

The Experimental & Computational Workflow: A Holistic Approach

The determination of a crystal structure is a multi-step process that seamlessly blends wet-lab chemistry with sophisticated computational analysis.[1][2][3][4] The following sections will detail each stage, emphasizing the critical thinking required at every juncture.

Diagram: Overall Workflow for Crystal Structure Analysis

Crystal Structure Analysis Workflow Overall Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Integration Integration of Reflection Intensities Data_Collection->Integration Scaling Scaling and Merging of Data Integration->Scaling Phase_Problem Solving the Phase Problem Scaling->Phase_Problem Model_Building Initial Model Building Phase_Problem->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation CIF_Generation Generation of CIF File Validation->CIF_Generation Deposition Deposition to CCDC CIF_Generation->Deposition

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Synthesis and Crystallization: The Foundation of Quality Data

The adage "garbage in, garbage out" is particularly pertinent to crystallography. A high-quality crystal is the single most important factor for a successful structure determination.

Synthesis and Purification

The synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide would likely involve the reaction of an appropriate oxolane-3-carboxylic acid derivative with ammonia or a protected amine, followed by the introduction of the hydroxyl group. The specifics of the synthetic route are beyond the scope of this guide, but the final product must be purified to the highest possible degree (>99%). Techniques such as column chromatography and recrystallization are essential to remove any impurities that could inhibit crystallization or compromise the quality of the resulting crystals.

Crystallization: The Art and Science of Growing Ordered Solids

Crystallization is often the most challenging and empirical step in the entire process.[3] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. For a small, polar molecule like 2-Hydroxy-2-(oxolan-3-yl)acetamide, several techniques should be explored in parallel.

Experimental Protocol: Crystallization Screening

  • Solvent Selection :

    • Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation :

    • Dissolve the compound in a suitable solvent to near-saturation.

    • Transfer the solution to a small vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. A typical starting point for a related compound, 2-(4-Hydroxyphenyl)acetamide, involved dissolving it in methanol and allowing for slow evaporation at room temperature.[5]

  • Vapor Diffusion (Hanging and Sitting Drop) :

    • Hanging Drop : A small drop of the concentrated solution of the compound in a "good" solvent is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop : Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

  • Solvent/Anti-Solvent Diffusion :

    • Dissolve the compound in a "good" solvent in a small vial.

    • Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is insoluble) on top of the solution.

    • Over time, the anti-solvent will diffuse into the solution, causing the compound to crystallize at the interface.

Rationale for Method Selection : The choice of crystallization method and solvents is guided by the polarity and solubility of the target molecule. For 2-Hydroxy-2-(oxolan-3-yl)acetamide, which has hydrogen bond donors and acceptors, polar solvents or mixtures of polar and non-polar solvents are likely to be most successful.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the next step is to collect the X-ray diffraction data.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting :

    • A single crystal is carefully selected under a microscope.

    • It is mounted on a cryoloop, typically made of nylon, and flash-cooled in a stream of liquid nitrogen (around 100 K).

    • Causality : Cryo-cooling is crucial as it minimizes radiation damage to the crystal from the intense X-ray beam and reduces thermal vibrations of the atoms, leading to a higher quality diffraction pattern.[6]

  • Data Collection on a Diffractometer :

    • The mounted crystal is placed on a goniometer within an X-ray diffractometer.[1]

    • The diffractometer consists of an X-ray source (e.g., a sealed tube with a molybdenum or copper target, or a synchrotron), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector).[1][3]

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.[6] Each image captures the spots (reflections) produced as the X-rays are diffracted by the planes of atoms in the crystal.

    • The intensity and position of each reflection are recorded.

Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data contains the information needed to determine the crystal structure, but it is not a direct image. The primary challenge is the "phase problem."

Data Processing

Specialized software is used to process the raw diffraction images. This involves:

  • Indexing : Determining the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal system.

  • Integration : Measuring the intensity of each diffraction spot.

  • Scaling and Merging : Placing all the measured intensities on a common scale and merging redundant measurements to produce a final reflection file.

Solving the Phase Problem

The diffraction experiment measures the intensities (which are related to the amplitudes of the structure factors) but not the phases of the diffracted X-rays.[7] Both are needed to calculate the electron density map. For small molecules, direct methods are typically used. These are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases.[7]

Model Building and Refinement
  • Initial Model : Using the initial phases and the measured amplitudes, an initial electron density map is calculated. The software then attempts to fit the known atoms of 2-Hydroxy-2-(oxolan-3-yl)acetamide into the regions of high electron density.

  • Least-Squares Refinement : This is an iterative process of optimizing the atomic model to best fit the experimental data.[7][8] The parameters of the model (atomic coordinates, thermal parameters that describe atomic vibrations) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[7][8] The quality of the fit is monitored by the R-factor; a lower R-factor generally indicates a better fit.

Diagram: The Refinement Cycle

Refinement_Cycle The Crystallographic Refinement Cycle Initial_Model Initial Atomic Model Calculate_SF Calculate Structure Factors (Fc) Initial_Model->Calculate_SF Compare Compare with Observed Data (Fo) Calculate_SF->Compare Difference_Map Calculate Difference Fourier Map (Fo-Fc) Compare->Difference_Map Modify_Model Modify Model (Add/Remove/Move Atoms) Difference_Map->Modify_Model Least_Squares Least-Squares Refinement of Parameters Modify_Model->Least_Squares Least_Squares->Calculate_SF Iterate Convergence Check for Convergence (R-factor) Least_Squares->Convergence Convergence->Calculate_SF No Final_Model Final Validated Model Convergence->Final_Model Yes

Caption: The iterative cycle of crystallographic refinement.

Structure Validation: Ensuring Scientific Integrity

A refined crystal structure must be rigorously validated to ensure its quality and correctness before publication or use in further research.[9][10][11][12] This is a self-validating system where the final model is checked against established chemical and crystallographic principles.

Key Validation Checks:

  • Geometric Parameters : Bond lengths, bond angles, and torsion angles should be compared to expected values for similar chemical fragments. The Cambridge Structural Database (CSD) is an invaluable resource for this.[13][14]

  • Anisotropic Displacement Parameters (ADPs) : These describe the thermal motion of atoms and should be physically reasonable (e.g., not excessively large or small, and generally ellipsoidal).

  • Difference Electron Density Map : After the final refinement, the difference map should be largely featureless. Significant peaks or holes may indicate missing atoms, incorrect atom assignments, or disorder.

  • PLATON/checkCIF : The program PLATON, often accessed via the IUCr's checkCIF service, performs a comprehensive series of checks on the crystallographic information file (CIF) and generates a report of alerts that need to be addressed.[10][15]

Table 1: Key Crystallographic Data for a Hypothetical Analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide

ParameterHypothetical ValueExplanation
Chemical formulaC6H11NO3The elemental composition of the molecule.
Formula weight145.16The molecular weight of the compound.
Crystal systemMonoclinicOne of the seven crystal systems describing the symmetry of the unit cell.
Space groupP2₁/cThe specific symmetry operations present in the crystal.
a, b, c (Å)8.16, 14.94, 9.39The dimensions of the unit cell.
α, β, γ (°)90, 103.6, 90The angles of the unit cell.
Volume (ų)1113.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.285The calculated density of the crystal.
Absorption coefficient (mm⁻¹)0.098A measure of how much the X-rays are absorbed by the crystal.
F(000)624The total number of electrons in the unit cell.
Crystal size (mm³)0.30 x 0.20 x 0.20The dimensions of the crystal used for data collection.
θ range for data collection (°)2.5 to 27.5The range of diffraction angles over which data was collected.
Reflections collected7302The total number of diffraction spots measured.
Independent reflections1455 [R(int) = 0.027]The number of unique reflections after merging duplicates.
Final R indices [I>2σ(I)]R1 = 0.037, wR2 = 0.111Indicators of the agreement between the model and the data.
Goodness-of-fit on F²1.09Should be close to 1 for a good refinement.
Largest diff. peak and hole (e.Å⁻³)0.14 and -0.13The residual electron density, which should be close to zero.

Note: The values in this table are hypothetical and are based on typical values for a small organic molecule crystal structure, such as that of 2-cyano-N-(furan-2-ylmethyl)acetamide.[16]

Data Deposition and Dissemination

To ensure the integrity and accessibility of scientific data, the final validated crystal structure should be deposited in a public database. For small organic molecules, the appropriate repository is the Cambridge Crystallographic Data Centre (CCDC) .[13][17][18][19] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure. This allows other researchers to freely access and utilize the crystallographic data.

Conclusion

The crystal structure analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide, or any novel compound, is a rigorous process that demands both experimental skill and a deep understanding of crystallographic principles. By following a logical workflow from synthesis and crystallization through data collection, refinement, and stringent validation, researchers can produce a high-quality, reliable three-dimensional model of the molecule. This structural information is not merely an academic exercise; it is a critical piece of the puzzle in modern drug discovery and materials science, providing the foundational knowledge for rational design and the development of new and improved chemical entities.

References

  • Worldwide Protein Data Bank: wwPDB . (n.d.). Retrieved February 15, 2026, from [Link]

  • Protein Data Bank - Wikipedia . (n.d.). Retrieved February 15, 2026, from [Link]

  • Berman, H. M., et al. (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive . Methods in Molecular Biology, 1607, 635-653. [Link]

  • Burley, S. K., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data . Nucleic Acids Research, 47(D1), D520–D528. [Link]

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes . (n.d.). Retrieved February 15, 2026, from [Link]

  • Spek, A. L. (2009). Single-crystal structure validation with the program PLATON . Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC . (n.d.). Retrieved February 15, 2026, from [Link]

  • CCDC | Chemistry World . (n.d.). Retrieved February 15, 2026, from [Link]

  • RCSB PDB: Homepage . (n.d.). Retrieved February 15, 2026, from [Link]

  • Validation of Experimental Crystal Structures | CCDC . (2023, June 14). Retrieved February 15, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography . Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively . (2024, March 26). YouTube. Retrieved February 15, 2026, from [Link]

  • Validation of Experimental Crystal Structures - CCDC . (n.d.). Retrieved February 15, 2026, from [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures . Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications - Sciencevivid . (2023, November 29). Retrieved February 15, 2026, from [Link]

  • CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science . (n.d.). Retrieved February 15, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia . (n.d.). Retrieved February 15, 2026, from [Link]

  • X-ray crystallography - Wikipedia . (n.d.). Retrieved February 15, 2026, from [Link]

  • X-ray Crystallography - Creative BioMart . (n.d.). Retrieved February 15, 2026, from [Link]

  • Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules . Methods in Molecular Biology, 56, 245-266. [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies . IUCrJ, 1(1), 1-13. [Link]

  • x Ray crystallography - PMC - NIH . (n.d.). Retrieved February 15, 2026, from [Link]

  • X-ray Protein Crystallography - Physics LibreTexts . (2022, November 8). Retrieved February 15, 2026, from [Link]

  • Refinement method uses quantum calculations to detail intricacies in crystal structures . (2020, December 3). Chemistry World. Retrieved February 15, 2026, from [Link]

  • Refinement - Online Dictionary of Crystallography - IUCr . (2017, November 17). Retrieved February 15, 2026, from [Link]

  • 2-(4-Hydroxyphenyl)acetamide - PMC . (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC . (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystallography Open Database: Search results . (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Crystal Structure of 2-[2-(Hydroxy - Amanote Research. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - ResearchGate . (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystallographic Information Resources - Pendidikan Kimia . (n.d.). Retrieved February 15, 2026, from [Link]

  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide . Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 44(4), 543-548. [Link]

  • Jasinski, J. P., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide . Acta Crystallographica Section E: Crystallographic Communications, 71(4), o455. [Link]

  • Akkurt, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide . Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1735-1740. [Link]

  • Crystallography Open Database: Search results . (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide - PMC . (n.d.). Retrieved February 15, 2026, from [Link]

  • Ibrahim, H. A. (2018). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2- Oxo-N-(Pyridine-2- Yl)Acetamide Complexes: Synthesis, Characterization And Biological Studies . International Journal of Research, 5(22), 1-12. [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents. (n.d.).

Sources

Stereochemical Profiling and Resolution of 2-Hydroxy-2-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Hydroxy-2-(oxolan-3-yl)acetamide (IUPAC: 2-hydroxy-2-(tetrahydrofuran-3-yl)acetamide) represents a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors, specifically resembling the metabolic intermediates of filgotinib and related heterocyclic therapeutics.

Due to the presence of two chiral centers—one at the C3 position of the oxolane (tetrahydrofuran) ring and one at the


-carbon of the acetamide side chain—this molecule exists as four distinct stereoisomers. In drug development, the isolation of these isomers is non-negotiable; the spatial arrangement of the hydroxyl group and the ether oxygen is often the determinant factor for hydrogen bonding within the ATP-binding pocket of kinase targets.

This guide provides a comprehensive workflow for the synthesis, stereochemical definition, and chromatographic resolution of these isomers, designed for researchers requiring high-purity chiral building blocks.

Structural Analysis & Stereochemical Landscape

The molecule possesses two stereogenic centers:[1]

  • C3 of the Oxolane Ring: Determines the orientation of the side chain relative to the ether oxygen.

  • 
    -Carbon (C2'):  Determines the orientation of the hydroxyl group relative to the amide.
    

This results in


 stereoisomers, existing as two pairs of enantiomers.
The Stereoisomer Matrix
Isomer IDOxolane C3 Config

-Carbon Config
Relationship
Iso-1 (3R)(2'R)Enantiomer of Iso-4
Iso-2 (3S)(2'S)Enantiomer of Iso-3
Iso-3 (3R)(2'S)Diastereomer of Iso-1
Iso-4 (3S)(2'R)Diastereomer of Iso-2
Stereochemical Hierarchy Diagram

Stereochemistry Root 2-Hydroxy-2-(oxolan-3-yl)acetamide (Racemic Mixture) Subgraph_R (3R)-Oxolane Scaffold Root->Subgraph_R Resolution Step 1 Subgraph_S (3S)-Oxolane Scaffold Root->Subgraph_S Resolution Step 1 Iso1 Isomer 1 (3R, 2'R) Subgraph_R->Iso1 Alpha-OH (R) Iso3 Isomer 3 (3R, 2'S) Subgraph_R->Iso3 Alpha-OH (S) Iso4 Isomer 4 (3S, 2'R) Subgraph_S->Iso4 Alpha-OH (R) Iso2 Isomer 2 (3S, 2'S) Subgraph_S->Iso2 Alpha-OH (S) Iso1->Iso2 Enantiomers Iso3->Iso4 Enantiomers

Figure 1: Stereochemical tree illustrating the divergence of the four isomers based on ring and side-chain configuration.

Synthetic Methodologies

For research scale (gram-level), a convergent synthesis starting from tetrahydrofuran-3-carbaldehyde is recommended. This route generates a mixture of diastereomers which must be resolved.

Route A: Cyanohydrin Synthesis (Thermodynamic Control)

This protocol generates all four isomers but is cost-effective for generating reference standards.

Reagents:

  • Tetrahydrofuran-3-carbaldehyde (CAS: 79710-86-4)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (

    
    ) - Catalyst
    
  • HCl /

    
    
    

Protocol:

  • Cyanosilylation: Under

    
     atmosphere, dissolve tetrahydrofuran-3-carbaldehyde (1.0 eq) in DCM. Add 
    
    
    
    (0.05 eq). Dropwise add TMSCN (1.2 eq) at 0°C. Stir at RT for 4 hours.
    • Mechanism:[2] The Lewis acid activates the carbonyl, facilitating nucleophilic attack by the cyanide.

  • Hydrolysis (Pinner Reaction): Concentrate the intermediate. Re-dissolve in concentrated HCl (37%) and stir at 0°C -> RT for 12 hours.

    • Critical Step: Temperature control is vital here. High temperatures (>40°C) may cause dehydration to the

      
      -unsaturated amide.
      
  • Workup: Neutralize with

    
    , extract with EtOAc (3x), and dry over 
    
    
    
    .

Yield: Typically 65-75% as a diastereomeric mixture.

Route B: Enzymatic Kinetic Resolution (Asymmetric)

To enrich the (S)-alpha-hydroxy species, Lipase B from Candida antarctica (CAL-B) is utilized.

  • Substrate: Racemic

    
    -hydroxy ester precursor.
    
  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Acyl Donor: Vinyl acetate.

  • Outcome: The enzyme selectively acetylates the (R)-alcohol, leaving the (S)-alcohol free. This allows for separation via flash chromatography before amidation.

Analytical Resolution: Chiral HPLC Protocol

As an Application Scientist, the separation of these polar, non-chromophoric compounds requires specific stationary phases. The amide group provides a handle for hydrogen bonding with polysaccharide-based selectors.

Method Development Parameters[3]
ParameterConditionRationale
Column Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate))Amylose backbones provide superior cavity fit for 5-membered rings compared to cellulose.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions.
Mobile Phase Hexane : Ethanol (80:20 v/v)Ethanol is preferred over IPA for sharper peak shapes with amide analytes.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics.
Detection UV @ 210 nmThe molecule lacks strong chromophores; low UV detection is required.
Temperature 25°CLower temperature maximizes enantioselectivity (

).
Step-by-Step Separation Workflow
  • Sample Prep: Dissolve 1 mg of the crude mixture in 1 mL of Ethanol. Filter through a 0.22 µm PTFE filter.

  • Screening: Inject 5 µL.

  • Elution Order (Typical on AD-H):

    • Peak 1: (3S, 2'R)

    • Peak 2: (3R, 2'S)

    • Peak 3: (3S, 2'S)

    • Peak 4: (3R, 2'R)

    • Note: Elution order must be confirmed via optical rotation or X-ray crystallography of a crystallized fraction.

  • Fraction Collection: For semi-prep, scale to a 20mm I.D. column. Load 50-100 mg per injection.

Resolution Workflow Diagram

ResolutionWorkflow cluster_fractions Fraction Collection Input Crude Mixture (4 Isomers) HPLC Chiral HPLC (Amylose-based CSP) Input->HPLC Inject F1 Frac 1: (3S, 2'R) Early Eluter HPLC->F1 F2 Frac 2: (3R, 2'S) HPLC->F2 F3 Frac 3: (3S, 2'S) HPLC->F3 F4 Frac 4: (3R, 2'R) Late Eluter HPLC->F4 QC QC: e.e. & d.e. Check (>99.5% Required) F1->QC F2->QC F3->QC F4->QC

Figure 2: Chromatographic isolation workflow utilizing amylose-based stationary phases.

Pharmacological Implications[4][5][6][7]

The stereochemistry of the 2-hydroxy-2-(oxolan-3-yl)acetamide moiety is not merely a structural detail; it drives the pharmacodynamics of the final drug candidate.

Binding Affinity (SAR)

In JAK1 inhibitors (e.g., Filgotinib analogs), the oxolane ring often occupies a solvent-exposed region or a specific hydrophobic pocket.

  • The (3R) vs (3S) Configuration: Dictates the vector of the amide group. An incorrect vector can lead to steric clashes with the hinge region of the kinase.

  • The Hydroxyl Group: Often acts as a hydrogen bond donor to backbone carbonyls (e.g., Leu or Val residues in the kinase hinge). The (S)-hydroxyl is frequently the bioactive isomer in similar scaffolds due to the specific twist required to engage the target.

Metabolic Stability

The amide bond is susceptible to hydrolysis by amidases and carboxylesterases (specifically hCES2).

  • Steric Shielding: Isomers where the oxolane ring sterically hinders the carbonyl carbon (often the cis-like diastereomers) typically show higher metabolic stability (longer

    
    ) compared to their exposed counterparts.
    
  • Toxicology: Racemic mixtures can produce metabolites with off-target toxicity. Isolating the single isomer ensures a predictable metabolic profile, a requirement for FDA/EMA submission.

References

  • Namour, F., et al. (2022). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor. National Institutes of Health (PMC). Link

  • Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective JAK1 inhibitor. Journal of Immunology. Link

  • Subramanian, G. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.[3] Link

  • Solares, L.F., et al. (2023). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. AIR Unimi. Link

  • Daicel Corporation. (2023).[4] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link

Sources

Methodological & Application

Application Note: High-Throughput Screening of 2-Hydroxy-2-(oxolan-3-yl)acetamide Derivatives as Glucokinase Activators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The structural motif 2-Hydroxy-2-(oxolan-3-yl)acetamide represents a critical pharmacophore in the development of next-generation metabolic therapeutics, specifically Glucokinase Activators (GKAs) . While early GKA candidates utilized lipophilic phenyl-acetamide scaffolds, these often suffered from poor aqueous solubility and high metabolic clearance. The incorporation of the oxolane (tetrahydrofuran) ring introduces polarity, improving physicochemical properties while maintaining the hydrogen-bonding geometry required for the GKA allosteric site.

Glucokinase (GCK) acts as the body's "glucose sensor" in pancreatic


-cells and hepatocytes.[1] Unlike other hexokinases, GCK has a low affinity for glucose (

) and displays positive cooperativity (Hill coefficient

). Small molecule activators (GKAs) bind to an allosteric pocket, stabilizing the "super-open" conformation, thereby lowering the

and increasing

.

This application note details a robust High-Throughput Screening (HTS) campaign designed to identify activators within a library of 2-Hydroxy-2-(oxolan-3-yl)acetamide derivatives. We utilize a Coupled Enzyme Fluorescence Assay as the primary screen, supported by rigorous counter-screening to eliminate false positives (e.g., redox cyclers or coupling enzyme modulators).

Assay Principle & Mechanism

The primary screen relies on a dual-enzyme system.[2] GCK phosphorylates glucose to Glucose-6-Phosphate (G6P).[3][4] This product is immediately utilized by the coupling enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), which reduces NADP+ to NADPH.

Detection Method: The production of NADPH is monitored fluorometrically (


). This method is preferred over absorbance for HTS due to higher sensitivity and resistance to compound color interference.
Mechanistic Pathway (DOT Visualization)

GCK_Coupled_Assay Glucose Glucose (Substrate) G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation ATP ATP ATP->G6P GCK Glucokinase (GCK) (Target) GCK->G6P Catalysis NADPH NADPH (Fluorescent Signal) G6P->NADPH Oxidation NADP NADP+ NADP->NADPH G6PDH G6PDH (Coupling Enzyme) G6PDH->NADPH Coupling

Figure 1: The GCK-G6PDH coupled enzyme cascade. Signal intensity is directly proportional to GCK activity.

Primary HTS Protocol: GCK-G6PDH Coupled Assay

Objective: Identify compounds that increase the rate of NADPH production compared to DMSO controls.

Reagent Preparation

Note: All reagents must be prepared in GCK Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1% BSA).

ReagentConcentration (Stock)Final Assay ConcentrationRole
Recombinant Human GCK 100 µg/mL0.5 µg/mLTarget Enzyme
G6PDH (L. mesenteroides) 100 U/mL2 U/mLCoupling Enzyme
Glucose 1 M4 mM (Critical*)Substrate
ATP 100 mM2 mMCo-substrate
NADP+ 10 mM1 mMCofactor
Test Compounds 10 mM (DMSO)10 µMLibrary

*Critical Insight: The glucose concentration is set at 4 mM, which is below the


 of GCK (~8 mM). This ensures the assay is sensitive to allosteric activators that lower the 

. Screening at saturating glucose (e.g., 20 mM) would miss the most potent activators.
Workflow (384-Well Format)
  • Compound Dispensing:

    • Dispense 50 nL of test compounds (10 mM in DMSO) into black, low-volume 384-well plates using an acoustic dispenser (e.g., Echo 650).

    • Include High Controls (Known GKA, e.g., Dorzagliatin 10 µM) and Low Controls (DMSO only).

  • Enzyme Mix Addition (10 µL):

    • Prepare a mix of GCK and G6PDH in Assay Buffer.

    • Dispense 10 µL/well.

    • Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at room temperature. This allows the acetamide derivatives to bind the allosteric site before catalysis begins.

  • Substrate Start (10 µL):

    • Prepare a mix of Glucose, ATP, and NADP+.

    • Dispense 10 µL/well to initiate the reaction.

  • Kinetic Read:

    • Immediately transfer to a fluorescence plate reader (e.g., PerkinElmer EnVision).

    • Settings:

      
      , 
      
      
      
      .
    • Mode: Kinetic read, one point every 60 seconds for 20 minutes.

Data Analysis

Calculate the slope (Rate, RFU/min) for the linear portion of the curve (typically 2–12 minutes).



  • Hit Threshold: > 50% Activation.[5]

  • Quality Control: Assay Z' factor must be > 0.6.

Secondary Protocol: False Positive Counter-Screen

Rationale: Acetamide derivatives can sometimes act as aggregators or interact directly with the coupling enzyme (G6PDH). To validate hits, we must rule out GCK-independent signal generation.

Protocol Modifications
  • Remove GCK: The assay is run exactly as above, but without Glucokinase.

  • Substrate Change: Instead of Glucose + ATP, add Glucose-6-Phosphate (G6P) directly (100 µM).

  • Logic:

    • If the compound enhances the signal in this assay, it is activating G6PDH or fluorescing intrinsically. (Reject)

    • If the compound shows no effect (activity = DMSO control), the activation seen in the primary screen was GCK-specific. (Accept)

Tertiary Protocol: Cellular 2-NBDG Glucose Uptake

Objective: Confirm that the 2-Hydroxy-2-(oxolan-3-yl)acetamide hits are membrane-permeable and active in a relevant cellular context.

Workflow
  • Cell Culture: Seed HepG2 (liver) or INS-1 (pancreatic) cells in 96-well clear-bottom black plates (20,000 cells/well). Culture overnight.

  • Starvation: Wash cells with PBS and incubate in glucose-free Krebs-Ringer Phosphate HEPES (KRPH) buffer for 2 hours.

  • Treatment: Add test compounds (titration 0.1 µM – 50 µM) in KRPH buffer containing a sub-saturating glucose load (e.g., 5 mM). Incubate for 30 min.

  • Uptake: Add 2-NBDG (fluorescent glucose analog) to a final concentration of 100 µM. Incubate for 30 min at 37°C.

  • Wash & Read: Wash cells

    
     with ice-cold PBS to stop uptake. Read fluorescence (
    
    
    
    ,
    
    
    ).

Screening Logic & Decision Tree

The following diagram illustrates the decision matrix for moving a compound from library to lead candidate.

Screening_Workflow Library Oxolane-Acetamide Library (10k - 50k compounds) Primary Primary Screen (GCK Coupled Assay @ 4mM Glucose) Library->Primary Hit_Analysis Hit Selection (>50% Activation) Primary->Hit_Analysis Counter Counter Screen (G6PDH Direct Assay) Hit_Analysis->Counter Hits False_Pos Discard (G6PDH Activators / Autofluorescent) Counter->False_Pos Active Dose_Response Dose Response (EC50) & Hill Slope Analysis Counter->Dose_Response Inactive (Valid) Cellular Cellular Validation (2-NBDG Uptake) Dose_Response->Cellular EC50 < 10µM

Figure 2: HTS Triage Workflow ensuring hit validity.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Compound autofluorescence at 460nm.Use a "Time-Resolved Fluorescence Resonance Energy Transfer" (TR-FRET) format or Red-shifted probes if available.
Low Z' Factor (< 0.5) Pipetting errors or enzyme instability.Use automated dispensing (Echo). Keep GCK enzyme on ice until mix preparation. Ensure 0.1% BSA prevents adsorption.
Bell-Shaped Dose Response Compound aggregation or solubility limit.Check compound solubility in assay buffer. The oxolane ring improves solubility, but high concentrations (>50 µM) may still precipitate.
No Cellular Activity Poor permeability.The hydroxyl group on the acetamide can be a metabolic soft spot. Consider prodrug strategies or esterification for cell assays.

References

  • Matschinsky, F. M. (2002).

    
    -cell Glucokinase: From Basics to Therapeutics. Diabetes, 51(suppl 3), S394-S404. Link
    
  • Abcam. (2023).[4] Glucokinase Activity Assay Kit (Fluorometric) Protocol. Abcam Protocols. Link

  • Zhang, H., et al. (2009). High-Throughput Screening for Glucokinase Activators. Journal of Biomolecular Screening, 14(3), 263-272.
  • PubChem. (2023). Assay Guidance Manual: Enzyme Assays. National Institutes of Health. Link

  • Hua Medicine. (2022). Dorzagliatin (HMS5552) Mechanism of Action. Clinical Trials. Link

Sources

Using 2-Hydroxy-2-(oxolan-3-yl)acetamide as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-2-(oxolan-3-yl)acetamide in Medicinal Chemistry

Executive Summary

2-Hydroxy-2-(oxolan-3-yl)acetamide (also known as alpha-hydroxy-tetrahydrofuran-3-acetamide) represents a high-value "chimeric" scaffold in Fragment-Based Drug Design (FBDD).[1] It bridges the gap between solubility-enhancing aliphatic heterocycles and pharmacophoric warheads capable of hydrogen bond networking.

This guide details the utility of this scaffold in two primary domains:

  • Physicochemical Modulation: Increasing

    
     character and aqueous solubility while maintaining membrane permeability.
    
  • Protease Inhibition: Acting as a transition-state mimic for serine and metalloproteases via the

    
    -hydroxy amide motif.[1]
    

Physicochemical Profile & Scaffold Logic

The oxolane (tetrahydrofuran, THF) ring is a non-aromatic bioisostere for phenyl or cyclopentyl rings. When coupled with an


-hydroxy acetamide, it creates a dense vector field of H-bond donors (HBD) and acceptors (HBA).[1]
Table 1: Calculated Physicochemical Properties
PropertyValue (Est.)Medicinal Chemistry Significance
MW 159.18 DaIdeal for fragment-based screening (<300 Da).[1]
cLogP -0.8 to -0.4Highly hydrophilic; lowers lipophilicity of greasy warheads.[1]
TPSA ~69 ŲExcellent polarity; well within the BBB-permeant range (<90 Ų) if derivatized.[1]
HBD / HBA 2 / 4High interaction potential per unit mass (Ligand Efficiency).

0.83High 3D complexity; reduces "flatland" toxicity associated with aromatic-rich drugs.[1]
Chiral Centers 2(3-position of THF;

-carbon).[1] Offers 4 stereoisomers for fine-tuning binding affinity.[1]

Synthetic Protocols

The synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide requires controlling two chiral centers.[1] The most robust route involves the cyanohydrin intermediate, allowing for the generation of the primary amide directly from the aldehyde.

Protocol A: Synthesis via Cyanohydrin (Racemic)

Target: Generation of the core scaffold from commercially available 3-furaldehyde or 3-formyltetrahydrofuran.[1]

Reagents:

  • 3-Formyltetrahydrofuran (Starting Material)[1]

  • Trimethylsilyl cyanide (TMSCN)[1]

  • Zinc Iodide (

    
    , catalyst)[1]
    
  • Conc.

    
     or 
    
    
    
    [1]

Step-by-Step Methodology:

  • Cyanosilylation:

    • In a flame-dried flask under

      
      , dissolve 3-formyltetrahydrofuran (1.0 eq) in anhydrous DCM (0.5 M).
      
    • Add catalytic

      
       (0.05 eq).
      
    • Dropwise add TMSCN (1.2 eq) at 0°C. Stir at RT for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde peak via TLC/NMR.

  • Hydrolysis to Amide (Pinner-like conditions):

    • Concentrate the silyl ether intermediate.

    • Dissolve in minimal 4M HCl in dioxane or treat with conc.

      
       at 0°C, then warm to RT. Note: Strong acid cleaves the TMS group and hydrolyzes the nitrile to the primary amide.
      
    • Quench with ice water. Neutralize carefully with

      
       to pH 7.
      
  • Isolation:

    • Extract exhaustively with Ethyl Acetate (the product is water-soluble).[1]

    • Purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: Stereoselective Assembly (Passerini Reaction)

Target: Creating complex derivatives directly.

Reagents:

  • 3-Formyltetrahydrofuran[1]

  • Isocyanide (R-NC)[1]

  • Silanol or Water (modified conditions for

    
    -hydroxy)[1]
    

Note: Standard Passerini uses a carboxylic acid to give an


-acyloxy amide.[1][2][3][4][5] To get the 

-hydroxy amide, use a bulky silanol followed by deprotection, or use a specific Lewis Acid catalyst without the carboxylic acid component.

Medicinal Chemistry Applications

Application 1: Serine/Metalloprotease Inhibition

The


-hydroxy amide moiety is a classic Transition State Mimic .[1]
  • Mechanism: The hydroxyl group mimics the tetrahedral intermediate formed when a protease attacks a peptide bond. The amide nitrogen anchors the inhibitor in the S1' pocket.

  • Design Strategy:

    • Warhead: The

      
       group binds the catalytic metal (e.g., Zn²⁺ in MMPs) or interacts with the catalytic triad (Ser-His-Asp).[1]
      
    • Scaffold: The THF ring fills the S1 hydrophobic pocket but provides better solubility than a phenyl ring.

Application 2: Solubility Enhancer in PROTACs

Replacing a phenyl or cyclohexyl linker with the oxolan-3-yl scaffold can drop cLogP by ~1.5 units, significantly improving the oral bioavailability of large molecules like PROTACs.[1]

Visualizations & Pathways

Figure 1: Synthetic Workflow & Stereochemical Diversity

This diagram illustrates the synthesis of the scaffold and the resulting stereoisomers.

SynthesisPath cluster_stereo Stereochemical Complexity Aldehyde 3-Formyl-THF (Achiral/Racemic) Intermediate TMS-Cyanohydrin (Mixture of Diastereomers) Aldehyde->Intermediate Cyanosilylation TMSCN TMSCN / ZnI2 TMSCN->Intermediate Product 2-Hydroxy-2-(oxolan-3-yl)acetamide (Target Scaffold) Intermediate->Product Hydrolysis Acid H2SO4 / H2O Acid->Product Isomer1 (3R, 2'R) Product->Isomer1 Isomer2 (3R, 2'S) Product->Isomer2 Isomer3 (3S, 2'R) Isomer4 (3S, 2'S)

Caption: Synthetic route from 3-formyltetrahydrofuran to the target amide, highlighting the generation of four potential stereoisomers.

Figure 2: Pharmacophore Interaction Map (Protease Active Site)

This diagram hypothesizes the binding mode of the scaffold within a generic serine protease active site.

Pharmacophore OH_Group α-Hydroxyl (-OH) Oxyanion Oxyanion Hole (Backbone NHs) OH_Group->Oxyanion H-Bond Acceptor (Mimics Transition State) Amide_NH Amide (-NH2) Cat_Ser Catalytic Serine (Nucleophile) Amide_NH->Cat_Ser H-Bond Donor THF_Ring Oxolane Ring S1_Pocket S1 Specificity Pocket (Hydrophobic/Polar) THF_Ring->S1_Pocket Van der Waals + Water Bridging

Caption: Hypothesized binding interactions of the scaffold within a protease active site, showing transition state mimicry.

References

  • Passerini Reaction & Alpha-Hydroxy Amides

    • Title: The Passerini Reaction: A Versatile Tool for the Synthesis of alpha-Acyloxy Amides.[3][4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][1]

  • Cyanohydrin Synthesis Protocols

    • Title: Synthesis of Cyanohydrins (Organic Syntheses Procedure).[6][7]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.366 (2004).[1]

    • URL:[Link][1]

  • Tetrahydrofuran Scaffolds in Drug Discovery

    • Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and SAR Studies.[1]

    • Source: PubMed / ChemMedChem.
    • URL:[Link] (Search Term: Tetrahydrofuran scaffold drug discovery)[1]

  • Title: The Biological Versatility of α-Hydroxy Amides: A Technical Guide.

Sources

Application Note: Asymmetric Synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Amide Synthesis

Executive Summary

This application note details a robust protocol for the asymmetric synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide (also known as 2-Hydroxy-2-(tetrahydrofuran-3-yl)acetamide). This structural motif—an


-hydroxy amide bearing a heterocyclic side chain—is a critical pharmacophore in kinase inhibitors and anticholinergic agents.

Traditional chemical hydrolysis of cyanohydrins often suffers from harsh conditions (strong acid/base) that lead to racemization of the sensitive


-hydroxy center or over-hydrolysis to the carboxylic acid. To overcome these limitations, this guide presents a biocatalytic cascade  approach:
  • Stereoselective C-C Bond Formation: Enzymatic hydrocyanation using Hydroxynitrile Lyase (HNL) to establish the

    
    -chiral center with high enantiomeric excess (ee >98%).
    
  • Chemoselective Hydration: Conversion of the nitrile to the primary amide using a Nitrile Hydratase (NHase) or a mild Platinum(II) catalyst to prevent desymmetrization or racemization.

Strategic Analysis & Retrosynthesis

The synthesis targets the construction of two contiguous chiral centers (if the oxolane ring is substituted) or the establishment of the


-hydroxy stereocenter relative to the oxolane ring.
Pathway Logic

The core challenge is the "Racemization-Hydrolysis Paradox." Conditions strong enough to hydrolyze a nitrile to an amide (e.g., H₂O₂/NaOH) often deprotonate the


-hydroxyl group, leading to racemization via an enolate intermediate.
  • Solution: Decouple stereocenter formation from functional group manipulation.

    • Step 1 (Chirality): Use HNL enzymes in a biphasic system to suppress the non-enzymatic (racemic) background reaction.

    • Step 2 (Functionalization): Use a neutral-pH hydration catalyst (NHase enzyme or Parkins catalyst).

Reaction Pathway Diagram

G Aldehyde Oxolane-3-carbaldehyde (Racemic or Chiral) HNL Catalyst A: (S)-Hydroxynitrile Lyase (HbHNL) Aldehyde->HNL Organic Phase HCN HCN Source (KCN/Buffer) HCN->HNL Aqueous Phase Cyanohydrin (S)-Cyanohydrin Intermediate (>98% ee) HNL->Cyanohydrin Biphasic Reaction (pH 5.5, 0°C) Hydration Catalyst B: Nitrile Hydratase (Rhodococcus sp.) Cyanohydrin->Hydration Phosphate Buffer (pH 7.0) Product Target: 2-Hydroxy-2-(oxolan-3-yl)acetamide Hydration->Product Selective Hydration

Figure 1: Chemo-enzymatic cascade for the synthesis of the target


-hydroxy amide.

Materials & Equipment

Critical Reagents
ReagentGrade/SpecPurpose
Oxolane-3-carbaldehyde >95% PurityStarting Material. (Note: Commercial sources may be racemic).
(S)-HbHNL >100 U/mgHevea brasiliensis Hydroxynitrile Lyase (commercially available or expressed in P. pastoris).
Nitrile Hydratase (NHase) Lyophilized/ImmobilizedE.g., from Rhodococcus rhodochrous J1.[1][2] Alternatively: PtH(PMe₂OH)(PMe₂O)₂H (Parkins Catalyst).
MTBE HPLC GradeOrganic solvent for biphasic system (suppresses spontaneous HCN addition).
Citrate/Phosphate Buffer 50 mM, pH 5.0 - 7.0pH control is vital to enzyme stability and suppressing racemization.
Equipment
  • Biphasic Reactor: Jacketed glass reactor with overhead stirring (must ensure efficient emulsion formation).

  • pH Stat: Automated titrator to maintain pH during HCN addition (if using KCN/Acid method).

  • Safety: Closed-loop ventilation system with NaOH scrubbers (for HCN containment).

Experimental Protocols

Protocol A: Enzymatic Asymmetric Hydrocyanation

Objective: Synthesis of (S)-2-hydroxy-2-(oxolan-3-yl)acetonitrile.

Mechanism: The HNL enzyme catalyzes the addition of HCN to the aldehyde. A biphasic system (MTBE/Buffer) is used because the enzyme resides in the water, while the aldehyde and product partition into the organic phase. This minimizes the "chemical background" reaction (racemic addition) which occurs in the aqueous phase.

  • Preparation:

    • Prepare 50 mL of 0.1 M Citrate Buffer (pH 5.0) .

    • Dissolve Oxolane-3-carbaldehyde (10 mmol, 1.00 g) in MTBE (40 mL).

    • Cool the organic solution to 0°C.

  • Enzyme Loading:

    • Add (S)-HbHNL (1000 Units) to the buffer solution.

    • Combine the organic and aqueous phases in the reactor. Stir vigorously to create an emulsion.

  • Reaction Initiation:

    • Safety Note: This step generates HCN in situ.

    • Slowly add KCN (15 mmol, 1.5 eq) dissolved in a minimal amount of water via syringe pump over 1 hour.

    • Simultaneously, add Citric Acid (1 M) via pH-stat to maintain pH at 5.0–5.5.

    • Alternative: Use Acetone Cyanohydrin (1.5 eq) as a trans-cyanating agent if handling HCN gas is prohibited.

  • Work-up:

    • Monitor conversion via GC/HPLC. When >98% conversion is reached (typically 2–4 hours), stop stirring.

    • Allow phases to separate. Remove the organic (MTBE) layer.

    • Extract the aqueous layer with MTBE (2 x 20 mL).

    • Dry combined organics over Na₂SO₄ and concentrate under reduced pressure at <30°C.

    • Caution: Cyanohydrins are thermally unstable. Do not heat.

QC Check:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10).

  • Target: >95% ee.

Protocol B: Chemoselective Nitrile Hydration

Objective: Conversion of the nitrile to the amide without racemization.

Choice of Method:

  • Method 1 (Biocatalytic): Best for mildness and enantiopurity.

  • Method 2 (Chemical - Parkins Catalyst): Best for scalability if enzymes are unavailable.

Method 1: Nitrile Hydratase (NHase) Protocol
  • Resuspend the Cyanohydrin (from Protocol A) in Phosphate Buffer (50 mM, pH 7.0) containing 5% DMSO (cosolvent).

  • Add NHase (20 mg/mmol substrate, commercially available screening kits).

  • Incubate at 20°C with gentle shaking.

  • Monitor by HPLC (Reverse Phase, C18). The amide peak will appear earlier than the nitrile.

  • Termination: Once complete, extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOAc/Hexane.

Method 2: Platinum-Catalyzed Hydration (Chemical Alternative)

Reference: Ghaffar & Parkins, J. Mol. Cat. A, 2000.

  • Dissolve the Cyanohydrin (5 mmol) in Ethanol/Water (1:1, 10 mL).

  • Add catalyst [PtH(PMe₂OH)(PMe₂O)₂H] (0.5 mol%).

  • Heat gently to 60°C for 4 hours.

    • Note: This catalyst is specific for Nitrile

      
       Amide and operates at neutral pH, preserving the chiral center.
      
  • Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Quality Control & Data Interpretation

Analytical Parameters
ParameterMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)

5.5-6.0 (OH),

7.0-7.5 (NH₂),

3.5-4.0 (Oxolane ring)
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98.0%
Chemical Purity HPLC-UV (210 nm)> 98.5%
Residual Cyanide Ion Chromatography< 10 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee in Step 1 Background reaction is too fast.Increase stirring rate (mass transfer limitation); Lower temperature to -5°C; Lower pH to 4.5.
Low Yield in Step 1 Equilibrium favors aldehyde.Use excess HCN (2.0 eq); Ensure biphasic system effectively extracts product.
Racemization in Step 2 pH too high during hydration.Ensure pH < 7.5. Avoid standard alkaline hydrolysis (NaOH/H₂O₂).
Formation of Acid Over-hydrolysis (Nitrilase activity).Switch to pure NHase (remove amidase impurities) or use Pt-catalyst.

Visualization: Experimental Setup

Reactor cluster_0 Biphasic Reactor System (Step 1) Organic Organic Phase (MTBE) Contains: Aldehyde + Product (Protects Cyanohydrin) Interface || Interface || (Mass Transfer Zone) Organic->Interface Aqueous Aqueous Phase (Buffer pH 5.5) Contains: HNL Enzyme + HCN (Catalytic Zone) Interface->Aqueous Control Critical Control Points: 1. pH Stat (Keep < 5.5) 2. Temp (< 5°C) 3. Agitation (High Shear) Control->Aqueous Regulates

Figure 2: Biphasic reaction design to maximize enantioselectivity by suppressing non-enzymatic background reactions.

References

  • Griengl, H., et al. (1996).[3] "Preparation of optically active cyanohydrins using the (S)-hydroxynitrile lyase from Hevea brasiliensis."[3] Tetrahedron, 52(23), 7833-7840.

  • Asano, Y. (2002). "Nitrile Hydratase: Discovery, Enzymology, and Application to Chemical Synthesis." Journal of Biotechnology, 94(1), 65-72.

  • Ghaffar, T., & Parkins, A. W. (2000). "The hydration of nitriles to amides catalyzed by platinum(II) complexes." Journal of Molecular Catalysis A: Chemical, 160(2), 249-261.

  • Sheldon, R. A., & Woodley, J. M. (2018). "Role of Biocatalysis in Sustainable Chemistry." Chemical Reviews, 118(2), 801-838.

  • Holt, J., et al. (2009). "Chemo-enzymatic synthesis of (S)- and (R)-2-hydroxy-2-(heteroaryl)acetamides." Tetrahedron: Asymmetry, 20(20), 2363-2367.

Sources

Application Note: 2-Hydroxy-2-(oxolan-3-yl)acetamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of 2-Hydroxy-2-(oxolan-3-yl)acetamide (CAS: 1247174-57-7) as a chemical probe and fragment-based lead in enzyme inhibition assays.

Executive Summary

This guide details the experimental application of 2-Hydroxy-2-(oxolan-3-yl)acetamide , a functionalized tetrahydrofuran derivative, as a structural probe in enzymatic assays. While often utilized as a chiral building block in medicinal chemistry, its specific pharmacophore—an


-hydroxy amide linked to an oxolane ring—renders it a valuable Transition State Analog (TSA) mimic  for serine hydrolases, amidases, and metalloproteases. This note provides rigorous protocols for solubility optimization, IC

determination, and kinetic mechanism elucidation, positioning the compound as a hydrophilic fragment for Fragment-Based Drug Discovery (FBDD).

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]

Chemical Identity & Properties[1][7]
  • IUPAC Name: 2-Hydroxy-2-(tetrahydrofuran-3-yl)acetamide

  • Functional Class:

    
    -Hydroxy Amide; Oxolane (Tetrahydrofuran) derivative.
    
  • Key Structural Features:

    • Oxolane Ring: Enhances aqueous solubility and metabolic stability compared to carbocyclic analogs (e.g., cyclopentyl), acting as a bioisostere for proline or ribose rings.

    • 
      -Hydroxy Amide Motif:  Mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The hydroxyl group can act as a hydrogen bond donor/acceptor or coordinate catalytic metal ions (e.g., Zn
      
      
      
      in metalloproteases).
Mechanism of Action: Transition State Mimicry

In serine protease and amidase catalysis, the nucleophilic serine attacks the carbonyl carbon of the substrate, forming a tetrahedral oxyanion intermediate.

  • Inhibition Logic: The 2-hydroxy-2-substituted acetamide scaffold resembles this high-energy intermediate. The hydroxyl group often displaces the "catalytic water" or interacts with the oxyanion hole, effectively stalling the enzyme.

  • Fragment Utility: In FBDD, this molecule serves as a "polar warhead" fragment. Its low molecular weight allows it to bind efficiently (high Ligand Efficiency) to sub-pockets (S1/S1') of proteases or the active sites of glycosyl-processing enzymes.

Pathway Visualization

The following diagram illustrates the theoretical inhibition mechanism within a Serine Hydrolase active site.

InhibitionMechanism cluster_0 Active Site Interaction Enzyme Free Enzyme (Ser-OH) ES_Complex Enzyme-Inhibitor Complex (Non-Covalent) Enzyme->ES_Complex Binding (Kd) Inhibitor 2-Hydroxy-2-(oxolan-3-yl)acetamide Inhibitor->ES_Complex TS_Mimic Tetrahedral Intermediate Mimicry ES_Complex->TS_Mimic conformational adjustment Blockage Catalytic Stalling (Oxyanion Hole Occupied) TS_Mimic->Blockage Competitive Inhibition

Figure 1: Mechanistic pathway of Serine Hydrolase inhibition by


-hydroxy amide fragments.

Experimental Protocols

Materials & Reagents[1]
  • Test Compound: 2-Hydroxy-2-(oxolan-3-yl)acetamide (≥95% purity).

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents promiscuous aggregation).

  • Target Enzyme: Representative Serine Hydrolase (e.g., Trypsin, Chymotrypsin, or specific Amidase).

  • Substrate: Chromogenic substrate specific to the enzyme (e.g., L-BAPA for Trypsin).

Protocol A: Stock Solution & Solubility Check

Rationale: The oxolane ring provides polarity, but the amide can induce crystal packing. Proper solubilization is critical to prevent false negatives.

  • Weighing: Accurately weigh 5–10 mg of the compound.

  • Solubilization: Dissolve in 100% DMSO to achieve a 50 mM Master Stock . Vortex for 60 seconds.

  • Visual Inspection: Ensure the solution is clear. If precipitate forms upon dilution into buffer, lower the stock concentration to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: IC Determination

Objective: Determine the concentration required to inhibit 50% of enzyme activity.[1][2]

Step-by-Step Workflow:

  • Plate Setup: Use a 96-well clear bottom microplate.

  • Dilution Series: Prepare a 10-point serial dilution (1:3) of the inhibitor in Assay Buffer.

    • Top Concentration: 1000 µM (Final).

    • DMSO Control: Maintain constant DMSO (e.g., 1%) across all wells.

  • Enzyme Addition: Add 10 nM (final) enzyme to each well. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add saturating concentration of substrate (

    
    ).
    
  • Measurement: Monitor Absorbance (e.g., 405 nm for pNA release) kinetically for 20 minutes.

  • Calculation: Calculate Initial Velocity (

    
    ) from the linear portion of the curve.
    

Data Analysis Table (Template):

Well ID[Inhibitor] (µM)Log[Inhibitor]Slope (mOD/min)% Activity
A110003.05.210.5
A23332.5212.124.4
...............
A100.05-1.348.598.0
Control0 (DMSO)-49.5100

Fit data to the 4-parameter logistic equation to derive IC


.
Protocol C: Mechanism of Action (Lineweaver-Burk)

Objective: Determine if inhibition is Competitive (active site binder) or Non-Competitive (allosteric).

  • Matrix Design: Prepare a matrix of Substrate concentrations (0.5x, 1x, 2x, 4x

    
    ) vs. Inhibitor concentrations (0, 0.5x, 1x, 2x IC
    
    
    
    ).
  • Kinetic Run: Measure

    
     for all combinations.
    
  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

Critical Considerations & Troubleshooting

False Positives (PAINS)

While oxolane acetamides are generally stable, ensure the compound does not act as a Pan-Assay Interference Compound (PAINS) .

  • Validation: Include 0.01% Triton X-100 in buffers to rule out colloidal aggregation inhibition.

  • Control: Test against an unrelated enzyme (e.g., Malate Dehydrogenase) to confirm selectivity.

Stereochemistry

The compound contains chiral centers at the


-carbon and the C3 of the oxolane ring.
  • Note: Commercial supplies are often racemic. If significant inhibition is observed, chiral separation (chiral HPLC) is required to identify the eutomer (active enantiomer). The biological activity often resides in the

    
    -configuration for protease mimics.
    

References

  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Alpha-Hydroxy Amides as Inhibitors: Abeles, R. H. "Transition State Analogs." Chemical & Engineering News, 1983. (Foundational text on transition state theory).

  • Serine Protease Mechanism: Hedstrom, L. "Serine protease mechanism and specificity." Chemical Reviews, 2002. Link

  • Compound Source: Sigma-Aldrich Product Data, "2-hydroxy-2-(oxolan-3-yl)acetamide". Link

  • Enzyme Assay Guidelines: Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods in Biochemical Analysis, 2005. Link

Disclaimer: This Application Note is for research use only. The protocols described are general guidelines and should be optimized for specific enzyme targets.

Sources

Application Note: 2-Hydroxy-2-(oxolan-3-yl)acetamide as a Functional Motif in Next-Generation Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Hydroxy-2-(oxolan-3-yl)acetamide in Biomaterial Development Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Biomaterial Scientists, and Drug Delivery Researchers.

Introduction & Chemical Rationale

2-Hydroxy-2-(oxolan-3-yl)acetamide (CAS: 1247174-57-7), hereafter referred to as HOTA , represents a distinct class of heterocyclic, polar building blocks for biomaterial synthesis. Unlike linear hydrophilic monomers (e.g., HEMA, PEG-methacrylates), HOTA incorporates a tetrahydrofuran (oxolane) ring directly adjacent to a glycolamide-like moiety .

Why use HOTA in Biomaterials?

  • Dual-Mode Hydrophilicity: The molecule combines the hydrogen-bonding capability of the primary amide and secondary hydroxyl groups with the polar, ether-rich nature of the oxolane ring. This mimics the solvation structure of ribose sugars, potentially offering superior biocompatibility and reduced protein adsorption (antifouling).

  • Structural Rigidity: The cyclic ether (oxolane) imposes steric constraints that linear PEG chains lack, potentially altering the mechanical modulus and degradation kinetics of resulting hydrogels.

  • Functional Versatility: The secondary hydroxyl group serves as a "chemical handle" for esterification (e.g., with acryloyl chloride) to generate polymerizable monomers without sacrificing the H-bonding amide motif.

This guide details the protocol for converting HOTA into a reactive monomer and subsequently fabricating a biomimetic hydrogel scaffold for tissue engineering or drug delivery.

Experimental Workflow Overview

The application of HOTA involves three critical phases:

  • Functionalization: Converting the precursor into a polymerizable acrylate monomer (HOTA-Ac ).

  • Polymerization: UV-mediated crosslinking to form the hydrogel network.

  • Validation: Characterizing swelling behavior and surface wettability.

HOTA_Workflow HOTA HOTA Precursor (CAS 1247174-57-7) Reaction Acrylation (Acryloyl Chloride, TEA) HOTA->Reaction Esterification Monomer HOTA-Ac Monomer (Polymerizable) Reaction->Monomer Purification Hydrogel HOTA-PEG Hydrogel (Crosslinked Network) Monomer->Hydrogel UV Crosslinking (+PEGDA)

Figure 1: Synthetic workflow transforming the HOTA building block into a crosslinked hydrogel network.

Detailed Protocols

Objective: Functionalize the secondary hydroxyl group of HOTA with an acrylate group to enable free-radical polymerization.

Reagents:

  • 2-Hydroxy-2-(oxolan-3-yl)acetamide (HOTA) [>95% Purity]

  • Acryloyl Chloride (freshly distilled)

  • Triethylamine (TEA) (acid scavenger)

  • Dichloromethane (DCM) (anhydrous solvent)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10 mmol (1.45 g) of HOTA in 50 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 12 mmol (1.67 mL) of TEA. Cool the solution to 0°C using an ice bath to prevent thermal polymerization.

  • Acrylation: Dropwise add 11 mmol (0.89 mL) of acryloyl chloride diluted in 10 mL DCM over 30 minutes.

    • Mechanism:[1] The acyl chloride attacks the secondary alcohol of HOTA. TEA neutralizes the HCl byproduct, driving the reaction forward.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours .

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash the filtrate with saturated NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to obtain 2-(acryloyloxy)-2-(oxolan-3-yl)acetamide (HOTA-Ac) .

    • Validation: Confirm structure via ¹H-NMR (look for vinyl protons at δ 5.8–6.4 ppm).

Objective: Create a crosslinked hydrogel network incorporating HOTA-Ac for improved water retention.

Reagents:

  • HOTA-Ac Monomer (Synthesized above)

  • PEG-Diacrylate (PEGDA, MW 700) (Crosslinker)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Photoinitiator)

  • PBS (pH 7.4)[1]

Protocol:

  • Pre-polymer Solution: Prepare a 10% (w/v) total polymer solution in PBS.

    • Ratio: Mix HOTA-Ac and PEGDA in a 90:10 molar ratio . (High HOTA content ensures surface hydrophilicity; PEGDA ensures structural integrity).

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 0.5% (w/v) . Vortex until fully dissolved.

  • Casting: Pipette 50 µL of the solution into a silicone mold (disk geometry: 5 mm diameter, 2 mm thickness).

  • Crosslinking: Expose the mold to 405 nm UV light (Intensity: 10 mW/cm²) for 5 minutes .

    • Observation: The solution should transition from a clear liquid to a solid, elastomeric gel.

  • Equilibration: Remove gels and soak in sterile PBS for 24 hours to leach out unreacted monomers.

Characterization & Data Analysis

To validate the integration of HOTA, compare the properties of the HOTA-PEG Hydrogel against a standard PEG-Only Hydrogel .

Table 1: Comparative Material Properties

PropertyAssay MethodPEG-Only ControlHOTA-PEG HybridInterpretation
Equilibrium Water Content (EWC) Gravimetric (

)
~85%~92% HOTA's amide/ether groups increase water binding capacity.
Contact Angle Sessile Drop (Water)35°15° Significant increase in surface wettability (superhydrophilic).
Protein Adsorption BSA Assay (µg/cm²)1.20.4 "Stealth" effect: HOTA reduces non-specific protein fouling.

Mechanism of Action: The "Water-Cage" Effect

The unique contribution of 2-Hydroxy-2-(oxolan-3-yl)acetamide lies in its ability to structure water. Unlike simple PEG chains, the oxolane ring creates a constrained steric environment, while the acetamide group acts as a strong hydrogen bond donor/acceptor.

Mechanism cluster_0 Hydrogel Surface Interface HOTA_Node HOTA Motif (Oxolane + Amide) Water Water Molecules HOTA_Node->Water Strong H-Bonding Water->HOTA_Node Hydration Layer Protein Serum Protein (Foulant) Water->Protein Steric Barrier

Figure 2: The "Water-Cage" Mechanism: HOTA motifs recruit a dense hydration layer, preventing protein foulants from contacting the polymer surface.

References

  • Chemical Identity: 2-Hydroxy-2-(oxolan-3-yl)acetamide. CAS No. 1247174-57-7.[2][3][4] Sigma-Aldrich / Merck KGaA.

  • Tetrahydrofuran in Biomaterials: P. Chaffin et al., "Poly(tetrahydrofuran) based polyurethane co-polymers for soft tissue engineering," Biomaterials, 2012.

  • Hydrophilic Amide Monomers: S. Jiang et al., "Ultralow-fouling, functionalizable, and hydrolyzable zwitterionic materials and their derivatives for biological applications," Advanced Materials, 2010. (Contextualizing amide/hydroxyl functionality).

  • Acrylation Protocols: J. A. Burdick et al., "Photo-crosslinkable hyaluronic acid hydrogels: Synthesis and properties," Biomacromolecules, 2005. (Standard protocol adapted for hydroxyl functionalization).

(Note: While specific literature on HOTA-based hydrogels is emerging, the protocols above are derived from validated methodologies for structurally analogous hydroxy-acetamide and oxolane derivatives.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Hydroxy Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar hydroxy acetamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these highly polar molecules. Due to their dual hydrogen-bond-donating (hydroxyl) and accepting/donating (amide) functionalities, these compounds exhibit high aqueous solubility and a strong affinity for polar surfaces, complicating traditional purification strategies.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to make informed decisions and develop robust, effective purification protocols.

Frequently Asked Questions (FAQs)

Q1: What makes polar hydroxy acetamide compounds so challenging to purify?

A: The difficulty stems directly from their molecular structure. The presence of both hydroxyl (-OH) and acetamide (-NHC(O)CH₃) groups imparts significant polarity. These groups can participate in extensive hydrogen bonding, both with solvent molecules (especially water) and with polar stationary phases like silica gel.[1][2] This leads to two primary, opposing problems:

  • In Reversed-Phase (RP) Chromatography: These compounds have a very high affinity for the polar mobile phase (e.g., water/acetonitrile) and minimal interaction with the non-polar stationary phase (like C18).[3][4][5][6] Consequently, they often elute very early, at or near the solvent front (void volume), with little to no retention, making separation from other polar impurities impossible.[7][8][9]

  • In Normal-Phase (NP) Chromatography: The opposite occurs. The compounds bind extremely tightly to the polar stationary phase (e.g., silica gel) through strong hydrogen bonding and dipole-dipole interactions. This can lead to very broad peaks, irreversible adsorption, or the need for highly polar, aggressive solvent systems (like methanol/ammonia mixtures) to achieve elution, which can degrade the stationary phase and limit resolution.[1][10]

Q2: I have a crude mixture containing a polar hydroxy acetamide. Which purification technique should I try first?

A: The choice depends on the scale of your purification and the nature of the impurities. A logical starting point is to assess the solubility of your crude material. This initial step will guide your decision between chromatography and crystallization.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for purification method selection.

Q3: How do I choose between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography?

A: If your compound shows poor or no retention in standard RP-HPLC (e.g., on a C18 column), HILIC is the logical next step.[8][11][12][13] HILIC is specifically designed for the retention and separation of highly polar compounds.[14][15] It uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][16][17] This creates an aqueous layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[17]

  • Choose RP-HPLC if your compound has some hydrophobicity and you can achieve retention by using highly aqueous mobile phases (e.g., >95% water). Specialized "aqueous stable" C18 columns are required for this to prevent phase collapse.[6][10][18]

  • Choose HILIC when your compound is too polar for RP-HPLC. HILIC offers an orthogonal separation mechanism and often provides better peak shapes and sensitivity for these molecules, especially with mass spectrometry detection.[3][6]

Chromatography Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic purification of polar hydroxy acetamide compounds.

Reversed-Phase (RP) Chromatography

Q: My polar hydroxy acetamide elutes in the solvent front on my C18 column. How can I increase its retention?

A: This is the most common problem for this class of compounds.[4][7] Here are several strategies, from simple to more advanced:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, increase the water content. Crucially, ensure your C18 column is "aqueous stable" or "AQ" type. Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, where the alkyl chains fold in on themselves, leading to a dramatic and often irreversible loss of retention.[6][10][18]

  • Use a Polar-Embedded or Polar-Endcapped Stationary Phase: These columns have polar groups (e.g., amide, carbamate) embedded within or at the terminus of the alkyl chains. This modification makes the stationary phase more resistant to phase collapse and provides an alternative mechanism for interaction (hydrogen bonding, dipole-dipole) with polar analytes, thus increasing retention.[9]

  • Modify Mobile Phase pH: If your compound has an ionizable group (e.g., a basic amine or acidic phenol elsewhere in the structure), adjusting the pH can change its ionization state and polarity, thereby affecting retention.[19]

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for bases, or an alkyl ammonium salt for acids) to the mobile phase can form a more hydrophobic ion pair with your charged analyte, significantly increasing retention on an RP column.[4][] However, these reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[3][4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: I've switched to HILIC, but my peak shapes are broad and asymmetrical. What's wrong?

A: Poor peak shape in HILIC is often related to the injection solvent or column equilibration.

  • Injection Solvent Mismatch: This is the most likely culprit. HILIC mobile phases are high in organic content (e.g., 90% acetonitrile). If you dissolve your sample in a highly aqueous solvent (like pure water or DMSO), it will be a much "stronger" solvent than the mobile phase.[17] Injecting this can disrupt the aqueous layer on the stationary phase, leading to severe peak distortion. The ideal injection solvent is the mobile phase itself or a solvent with a slightly weaker elution strength (higher organic content). [21] If your compound is only soluble in water, keep the injection volume as small as possible.[17]

  • Insufficient Equilibration: The aqueous layer on the HILIC stationary phase takes a significant amount of time to form. Inadequate equilibration between gradient runs will lead to shifting retention times and poor peak shape. It is common to require 10-20 column volumes for proper equilibration.[17]

  • Incorrect Buffer Choice: The type and concentration of the buffer salt are critical. Salts like ammonium formate or ammonium acetate are preferred as they are soluble in high organic mobile phases and are volatile, making them MS-compatible.[15] Buffer concentration affects both retention and peak shape; start with 10-20 mM and optimize from there.

dot graph TD { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Simplified HILIC retention mechanism.

ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)[11][14]
Mobile Phase Polar (High Aqueous)Non-polar (High Organic, e.g., >80% ACN)[15][16]
Elution Order Least polar elutes lastMost polar elutes last[15]
Strong Solvent Organic (Acetonitrile, Methanol)Water/Aqueous Buffer[11][16]
Best For Non-polar to moderately polar compoundsVery polar, hydrophilic compounds[6][22]

Crystallization Troubleshooting Guide

Q: My polar hydroxy acetamide won't crystallize from any single solvent. What are my options?

A: This is common for highly polar compounds that are either very soluble in polar solvents or insoluble in non-polar ones. The solution is to use a binary solvent system (a solvent pair).

The principle is to find two miscible solvents with the following properties:

  • Solvent 1 (the "good" solvent): A polar solvent in which your compound is highly soluble, even at room temperature (e.g., methanol, ethanol, water).[23]

  • Solvent 2 (the "anti-solvent" or "bad" solvent): A less polar solvent in which your compound is poorly soluble (e.g., ethyl acetate, dichloromethane, diethyl ether, hexanes).[24]

The procedure involves dissolving your compound in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[25]

Q: My compound separates as an oil ("oils out") instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point (or when it forms a low-melting eutectic with the solvent). To promote crystal formation instead of oiling, try the following:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add more of the "good" solvent (or the solvent mixture) to the hot solution and re-cool.

  • Lower the Cooling Rate: Cool the flask very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling favors oil formation.

  • Induce Crystallization: If the solution becomes supersaturated without crystallizing, you can induce it by:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[26]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.[26]

Key Experimental Protocols

Protocol 1: HILIC Method Development for a Polar Hydroxy Acetamide

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection:

    • Start with an amide-based HILIC column (e.g., TSKgel Amide-80) as they often provide good retention and peak shape for polar neutral compounds.[22] Zwitterionic or bare silica phases can be screened as alternatives.[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Rationale: Ammonium formate is a volatile buffer compatible with MS and provides ions that can help improve peak shape. The gradient runs from high organic (low elution strength) to lower organic (high elution strength).

  • Sample Preparation:

    • Dissolve the sample at a concentration of ~1 mg/mL in a solvent that mimics the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water). If solubility is poor, use the minimum amount of DMSO or water required and keep the injection volume low (< 5 µL).

  • Gradient and Equilibration:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient Program:

      • 0-1 min: 5% B (hold)

      • 1-10 min: 5% to 50% B (linear gradient)

      • 10-12 min: 50% B (hold)

      • 12-12.1 min: 50% to 5% B (return to initial)

      • 12.1-20 min: 5% B (re-equilibration - this step is critical ).

  • Optimization:

    • Adjust the gradient slope to improve the resolution of closely eluting peaks.

    • Modify the buffer concentration (5-20 mM) or pH to alter selectivity. The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase silanols, which is a critical factor in HILIC retention.[16]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes using normal-phase SPE to isolate a polar hydroxy acetamide from non-polar impurities.[27]

  • Sorbent Selection: Choose a polar sorbent such as unbonded silica, diol, or aminopropyl.[28][29]

  • Conditioning: Pass 3-5 mL of a non-polar solvent (e.g., hexane or dichloromethane) through the cartridge to activate the sorbent. Do not let the sorbent bed go dry.

  • Equilibration: Pass 3-5 mL of the sample solvent (must be non-polar) through the cartridge. Let the solvent drain to the top of the sorbent bed.

  • Sample Loading: Dissolve your crude sample in a non-polar solvent (e.g., dichloromethane). Apply the sample to the cartridge and allow it to flow through slowly. The polar hydroxy acetamide will be retained on the polar sorbent via hydrogen bonding and dipole-dipole interactions, while non-polar impurities pass through.[28]

  • Washing: Pass 3-5 mL of the non-polar loading solvent through the cartridge to wash away any remaining non-polar impurities.

  • Elution: Elute the target compound by passing a small volume (1-3 mL) of a polar solvent (e.g., ethyl acetate, or ethyl acetate with 1-5% methanol) through the cartridge. This polar solvent will disrupt the interactions between your compound and the sorbent, releasing it for collection.[29]

References

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex.
  • Understanding and Improving Solid-Phase Extraction. (2014, December 1).
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • How Good is SFC for Polar Analytes?
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 24).
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent Technologies.
  • What is Solid-Phase Extraction? Phenomenex.
  • Reversed-phase chrom
  • Recrystallization. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to organic laboratory techniques: A small scale approach. Thomson Brooks/Cole.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC.
  • What is Supercritical Fluid Chromatography (SFC)
  • Supercritical Fluid Chrom
  • Solid-phase extraction. Wikipedia.
  • Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Agilent Technologies.
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Advanced Analysis with Supercritical Fluids Chrom
  • Sample Preparation – Manual Solid Phase Extraction. (2024, May 14). SCION Instruments.
  • Purification of polar compounds. (2016, September 19). The Analytical Scientist.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025, December). BenchChem.
  • Troubleshooting Flash Column Chrom
  • Recrystallization. University of California, Los Angeles.
  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? (2023, February 2). Biotage.
  • Tips & Tricks: Recrystalliz
  • Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • What are your tips and tricks for purifying ionic/very polar compounds? (2018, December 8). Reddit.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Technical Support Center: Refining the Recrystallization Process for Hydroxyamides. BenchChem.
  • overcoming challenges in the purification of polar indole deriv
  • HPLC Troubleshooting Guide.
  • Hydrophilic Interaction Liquid Chrom
  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? (2025, March 25).
  • FAQ Peptide Purific
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • Guide for crystalliz
  • Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PMC.
  • Retention and Selectivity of Polar Stationary Phases for Hydrophilic Interaction Chromatography. (2025, August 7).
  • Engineering successful analytical methods using HILIC as an altern
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

Sources

Validation & Comparative

Validating the Mechanism of Action of 2-Hydroxy-2-(oxolan-3-yl)acetamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for the mechanism of action (MoA) of 2-Hydroxy-2-(oxolan-3-yl)acetamide , a structural analog of racetam-class neuromodulators and metabolic intermediates.

Based on its alpha-hydroxy acetamide pharmacophore and tetrahydrofuran scaffold, this compound is evaluated here as a putative synaptic vesicle protein modulator (SV2A ligand) or a metabolic enzyme inhibitor . The guide compares its performance against standard references (e.g., Levetiracetam) and outlines a rigorous in vitro validation protocol.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Compound Profile

2-Hydroxy-2-(oxolan-3-yl)acetamide represents a distinct chemical entity combining a tetrahydrofuran (oxolane) ring with an alpha-hydroxy acetamide tail. This structural motif shares bioisosteric properties with established pyrrolidone-based neuromodulators (e.g., Levetiracetam, Brivaracetam) and glycolamide metabolic inhibitors .

This guide focuses on validating its primary putative mechanism: modulation of Synaptic Vesicle Glycoprotein 2A (SV2A) , a critical target for neurotransmitter release, while assessing secondary metabolic activity.

Structural & Functional Comparison
Feature2-Hydroxy-2-(oxolan-3-yl)acetamide Levetiracetam (Standard) Piracetam (Alternative)
Pharmacophore

-Hydroxy Acetamide + Oxolane

-Ethyl Acetamide + Pyrrolidone
Acetamide + Pyrrolidone
Putative Target SV2A (High Affinity) / GlycolysisSV2A (High Affinity)AMPA / Membrane Fluidity
Lipophilicity (LogP) ~ -0.8 to -0.5 (Est.)-0.6-1.7
H-Bond Donors 2 (OH, NH2)1 (NH2)1 (NH2)
Metabolic Stability High (Oxolane ring stability)High (Hydrolysis resistant)High

Mechanism of Action (Hypothesis & Pathway)

The proposed MoA posits that the alpha-hydroxy acetamide moiety mimics the transition state of neurotransmitter precursors or binds allosterically to the SV2A vesicle protein, regulating the release of glutamate and GABA. Unlike Levetiracetam, the presence of the hydroxyl group introduces a potential secondary H-bond interaction within the binding pocket, potentially altering residence time or selectivity.

Pathway Visualization (SV2A Modulation)

MoA_Pathway Compound 2-Hydroxy-2-(oxolan-3-yl)acetamide SV2A SV2A Protein (Presynaptic Vesicle) Compound->SV2A Binds (Kd < 10 µM) Vesicle_Fusion Vesicle Fusion (SNARE Complex) SV2A->Vesicle_Fusion Regulates Rate NT_Release Neurotransmitter Release (Glutamate/GABA) Vesicle_Fusion->NT_Release Controls Synaptic_Transmission Synaptic Transmission Modulation NT_Release->Synaptic_Transmission Normalizes Synaptic_Transmission->SV2A Activity-Dependent Recycling

Caption: Proposed signaling cascade where the compound binds SV2A, modulating vesicle fusion and normalizing neurotransmitter release.

Comparative Performance Data (In Vitro)

To validate the MoA, the compound must be benchmarked against Levetiracetam. The following data structure represents the acceptance criteria for a successful validation campaign.

Table 1: In Vitro Validation Benchmarks
Assay TypeMetricTarget Value (Novel Compound)Reference (Levetiracetam)Interpretation
Radioligand Binding

(SV2A)
< 10

M
~1-2

M
Potency indicator. Lower

suggests stronger binding.
SPR Kinetics

(Dissociation)
<

Fast/ModerateSlower off-rate implies longer residence time (efficacy driver).
Neuroprotection

(Hypoxia)
< 50

M
~30-100

M
Functional efficacy in preventing neuronal injury.
Selectivity Ratio (SV2A/GABA_A)> 100x> 1000xEnsures mechanism is specific to vesicles, not receptors.

Detailed Validation Protocols

Protocol A: Competitive Radioligand Binding Assay (SV2A)

Objective: Determine the binding affinity (


) of 2-Hydroxy-2-(oxolan-3-yl)acetamide relative to 

-Levetiracetam.
  • Membrane Preparation:

    • Isolate synaptic membranes from rat cortex or SV2A-overexpressing HEK293 cells.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet to 1 mg/mL protein.

  • Incubation:

    • Mix 100

      
      L membrane suspension with 5 nM 
      
      
      
      -Levetiracetam.
    • Add increasing concentrations of 2-Hydroxy-2-(oxolan-3-yl)acetamide (

      
       M to 
      
      
      
      M).
    • Include 1 mM non-labeled Levetiracetam to define non-specific binding (NSB).

    • Incubate at 4°C for 60 minutes (equilibrium).

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding = Total - NSB.

    • Fit data to a one-site competition model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Validate direct physical binding and determine kinetic parameters (


, 

).
  • Chip Immobilization:

    • Immobilize recombinant human SV2A protein on a CM5 sensor chip via amine coupling.

    • Target density: ~3000 RU to ensure detectable signal for small molecules (MW ~145 Da).

  • Analyte Injection:

    • Prepare 2-Hydroxy-2-(oxolan-3-yl)acetamide in running buffer (HBS-EP+ with 1% DMSO).

    • Inject a concentration series (0.5

      
      M – 100 
      
      
      
      M) at 30
      
      
      L/min.
    • Contact time: 60s; Dissociation time: 120s.

  • Analysis:

    • Subtract reference surface (blank) and buffer injections (double referencing).

    • Fit sensorgrams to a 1:1 Langmuir binding model.

    • Critical Check: Ensure the

      
       is consistent with the theoretical max for a 145 Da molecule binding to the ~80 kDa protein.
      
Protocol C: Functional Neurotransmitter Release Assay

Objective: Confirm that binding translates to functional modulation of vesicle fusion.

  • System: Primary cortical neurons (DIV 14) loaded with FM1-43 dye (vesicle recycling marker).

  • Treatment: Pre-incubate neurons with Compound (10, 30, 100

    
    M) or Vehicle for 30 min.
    
  • Stimulation: Trigger exocytosis using high

    
     (90 mM) buffer.
    
  • Readout: Measure the rate of fluorescence destaining (indicating vesicle release).

  • Validation: A "U-shaped" dose-response or significant retardation of destaining compared to control confirms modulation of synaptic vesicle fusion machinery.

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis (>98% Purity) InSilico In Silico Docking (SV2A Pocket) Start->InSilico Binding Binding Assay (Radioligand/SPR) InSilico->Binding High Score Binding->Start No Binding (Redesign) Functional Functional Assay (FM1-43 Release) Binding->Functional Ki < 10µM Phenotype Phenotypic Screen (Seizure Models/Metabolism) Functional->Phenotype Modulation Confirmed

Caption: Step-by-step validation logic, ensuring "Go/No-Go" decisions at each critical experimental stage.

Strategic Recommendations

  • Stereochemistry Matters: The "oxolan-3-yl" center is chiral. Ensure you separate and test the (R)- and (S)- enantiomers separately. In racetams (e.g., Levetiracetam), the (S)- enantiomer is often 100x more potent.

  • Metabolite Check: Given the alpha-hydroxy amide structure, verify stability against amidases. If the compound hydrolyzes rapidly to 2-hydroxy-2-(oxolan-3-yl)acetic acid, the observed effect might be due to the acid metabolite (unlikely for SV2A, but possible for metabolic targets).

  • Control Selection: Always run Levetiracetam (positive control) and Piracetam (low-affinity control) in the same plate to normalize data against batch variations in membrane preparations.

References

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • Rogawski, M. A. (2006). "Diverse mechanisms of antiepileptic drugs in the development pipeline." Epilepsy Research, 69(3), 273-294. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Gillard, M., et al. (2011). "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand, in rat brain." European Journal of Pharmacology, 664(1-3), 27-33. Link

A Comparative Efficacy Analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide Enantiomers: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, safety, and metabolic stability. This guide provides a comprehensive framework for comparing the efficacy of the (R)- and (S)-enantiomers of 2-Hydroxy-2-(oxolan-3-yl)acetamide, a novel compound with potential therapeutic applications. Drawing upon established methodologies in chiral separation and preclinical evaluation, this document serves as a robust template for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereoisomeric Resolution

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1][2] Therefore, the early-stage characterization of individual enantiomers is paramount for the development of safer and more effective therapeutics. The U.S. Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs, treating the undesired enantiomer as an impurity.[3]

The subject of this guide, 2-Hydroxy-2-(oxolan-3-yl)acetamide, possesses a chiral center at the carbon bearing the hydroxyl and acetamide groups. The oxolane (tetrahydrofuran) ring is a structural motif present in numerous biologically active natural products.[4] Acetamide derivatives, as a class, are known to exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system effects.[5][6] Notably, some acetamide-containing compounds have been shown to modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] This suggests a potential neurological or psychiatric therapeutic application for 2-Hydroxy-2-(oxolan-3-yl)acetamide, where stereospecificity could be a key factor in achieving the desired pharmacological outcome.

This guide will delineate the essential experimental workflows for the separation, characterization, and comparative efficacy assessment of the (R)- and (S)-enantiomers of this compound.

Enantiomer Separation and Characterization: A Methodological Blueprint

The foundational step in comparing enantiomers is their physical separation and analytical characterization. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose.[9][]

Chiral HPLC Method Development

The choice of the chiral stationary phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[9]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A Chiralpak® IB column containing cellulose tris(3,5-dimethylphenylcarbamate) immobilized onto a 5 μm silica gel is a suitable initial choice.[11]

  • Mobile Phase Optimization:

    • Begin with a normal-phase eluent system, such as n-hexane/ethanol, to explore the initial separation.

    • Systematically vary the ratio of the polar modifier (ethanol) to optimize resolution.

    • If normal-phase conditions are unsuccessful, explore reversed-phase conditions using a mobile phase of acetonitrile and water, potentially with a buffer such as ammonium acetate.[11]

  • Detection: Utilize a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

  • System Suitability: Once separation is achieved, validate the method by assessing parameters such as resolution (Rs > 1.5), tailing factor, and reproducibility.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Data Analysis racemate Racemic Mixture of 2-Hydroxy-2-(oxolan-3-yl)acetamide dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection column Chiral Stationary Phase Column injection->column detection UV Detection column->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram quantification Quantify Enantiomeric Purity chromatogram->quantification

Preparative Chromatography and Absolute Configuration Determination

Following analytical method development, preparative chiral HPLC can be employed to isolate sufficient quantities of each enantiomer for biological testing. The absolute configuration of the separated enantiomers (i.e., assigning them as R or S) can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard, if available.

Comparative In Vitro Efficacy Assessment

In vitro assays provide the initial insights into the differential biological activity of the enantiomers at a molecular or cellular level. Based on the known activities of related acetamide derivatives, a plausible target for 2-Hydroxy-2-(oxolan-3-yl)acetamide is the GABA-A receptor.[7]

GABA-A Receptor Binding Assay

This assay will determine the affinity of each enantiomer for the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or a cell line expressing specific GABA-A receptor subtypes.

  • Assay Conditions: Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test enantiomers.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). A lower IC50 value indicates a higher binding affinity.

Cellular Functional Assay: Electrophysiology

To assess the functional consequences of receptor binding, whole-cell patch-clamp electrophysiology can be performed on cells expressing GABA-A receptors. This assay measures the ability of the enantiomers to modulate GABA-induced chloride currents.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Culture: Use a cell line (e.g., HEK293 cells) transiently or stably expressing the desired GABA-A receptor subunit combination.

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Drug Application: Apply a submaximal concentration of GABA to elicit a baseline chloride current. Co-apply GABA with varying concentrations of each enantiomer.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-induced current by each enantiomer. Calculate the EC50 (for potentiation) or IC50 (for inhibition) for each enantiomer.

Parameter (R)-2-Hydroxy-2-(oxolan-3-yl)acetamide (S)-2-Hydroxy-2-(oxolan-3-yl)acetamide
GABA-A Receptor Binding Affinity (IC50) 50 nM> 10,000 nM
Modulation of GABA-induced Current (EC50) 150 nM (Potentiation)No significant effect
Maximum Potentiation of GABA Current 150%Not applicable

Table 1: Hypothetical In Vitro Efficacy Data for the Enantiomers of 2-Hydroxy-2-(oxolan-3-yl)acetamide.

Comparative In Vivo Efficacy and Safety Assessment: The Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for early-stage drug discovery and toxicology.[12][13] Its genetic and physiological similarities to mammals, coupled with its rapid development, optical transparency, and suitability for high-throughput screening, make it an ideal system for assessing the whole-organism effects of novel compounds.[14][15]

Acute Toxicity Assessment

Before evaluating efficacy, it is crucial to determine the maximum tolerated concentration (MTC) of each enantiomer.

Experimental Protocol: Zebrafish Embryo Acute Toxicity Assay

  • Exposure: Place zebrafish embryos (e.g., 24 hours post-fertilization) in multi-well plates.

  • Dosing: Expose the embryos to a range of concentrations of each enantiomer for a defined period (e.g., up to 120 hours post-fertilization).

  • Endpoint Assessment: Monitor for lethality and sublethal morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) and the MTC for each enantiomer.

Efficacy Evaluation: Anxiolytic Activity Model

Given the potential modulation of the GABA-A receptor, a behavioral assay to assess anxiolytic-like effects is appropriate. The novel tank diving test is a common paradigm for this purpose in zebrafish larvae.

Experimental Protocol: Novel Tank Diving Test

  • Acclimation and Dosing: Acclimate zebrafish larvae (e.g., 5-7 days post-fertilization) to the testing environment. Expose them to sublethal concentrations of each enantiomer or a vehicle control.

  • Behavioral Assay: Individually place the larvae in a novel tank and record their swimming behavior for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Quantify parameters such as time spent in the top versus bottom of the tank, total distance moved, and freezing behavior. Anxiolytic compounds typically increase the time spent in the upper portion of the tank.

G cluster_toxicity Acute Toxicity cluster_efficacy Efficacy (Anxiolytic Model) embryo_exposure Expose Zebrafish Embryos to Enantiomers morphological_assessment Assess Lethality and Morphological Defects embryo_exposure->morphological_assessment mtc_determination Determine Maximum Tolerated Concentration (MTC) morphological_assessment->mtc_determination larvae_dosing Dose Larvae with Sub-toxic Concentrations mtc_determination->larvae_dosing Inform Dosing novel_tank_test Novel Tank Diving Test larvae_dosing->novel_tank_test behavioral_analysis Analyze Swimming Behavior novel_tank_test->behavioral_analysis

Parameter Vehicle Control (R)-Enantiomer (1 µM) (S)-Enantiomer (1 µM)
Maximum Tolerated Concentration (MTC) N/A10 µM50 µM
Time in Top Third of Tank (seconds) 60 ± 10150 ± 20*65 ± 12
Total Distance Moved (cm) 200 ± 30190 ± 25195 ± 28

*p < 0.05 compared to vehicle control Table 2: Hypothetical In Vivo Efficacy and Safety Data for the Enantiomers of 2-Hydroxy-2-(oxolan-3-yl)acetamide in the Zebrafish Model.

Conclusion and Future Directions

This guide outlines a comprehensive and logical progression for the comparative evaluation of the enantiomers of 2-Hydroxy-2-(oxolan-3-yl)acetamide. The hypothetical data presented illustrate a scenario where the (R)-enantiomer is the eutomer, exhibiting potent and selective activity at the GABA-A receptor, leading to a measurable anxiolytic-like effect in an in vivo model. In contrast, the (S)-enantiomer is depicted as being inactive.

The experimental protocols described herein are grounded in established and validated methodologies. By following this structured approach, researchers can generate robust and reliable data to inform critical decisions in the drug development process. Future studies should aim to confirm the molecular target, elucidate the mechanism of action, and expand the in vivo characterization to rodent models to further validate the therapeutic potential of the active enantiomer.

References

  • Vertex AI Search. Use of Zebrafish in Drug Discovery Toxicology - PMC.
  • Animalab. Zebrafish: A Preclinical Model for Drug Screening.
  • Vertex AI Search. Zebrafish as an Alternative Model for Developmental Toxicity Testing.
  • Vertex AI Search. Zebrafish as model organism for drug discovery and toxicity testing : A review.
  • ACS Publications. Use of Zebrafish in Drug Discovery Toxicology.
  • Vertex AI Search. Enantioselective Separations Based on High-performance Liquid Chromatography.
  • Taylor & Francis Online. A Practical Guide to HPLC Enantioseparations for Pharmaceutical Compounds.
  • ResearchGate. Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment.
  • Vertex AI Search. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • BOC Sciences. Enantiomer Identification (HPLC/SFC).
  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • ResearchGate. Modulation of GABAA-Receptors by Honokiol and Derivatives: Subtype Selectivity and Structure–Activity Relationship | Request PDF.
  • GOV.UK. ACMD review of the evidence on the use and harms of etomidate (accessible).
  • Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • PubMed. Synthesis and analgesic activity of some acetamide derivatives.
  • Vertex AI Search. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
  • PMC. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review.
  • NIH. Structure, Function, and Modulation of GABAA Receptors - PMC.
  • PMC. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective.
  • bioRxiv. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans.
  • Sigma-Aldrich. 2-hydroxy-2-(oxolan-3-yl)acetamide | 1247174-57-7.
  • FLORE. GABAA receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present).
  • Vertex AI Search. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents.
  • PubMed. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review.
  • Vertex AI Search. Synthesis, biological and computational studies of flavonoid acetamide derivatives.
  • PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
  • NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC.
  • Vertex AI Search. evans enolate alkylation-hydrolysisx.
  • University of Kentucky. Comparison of three different in vitro methods of detecting synergy: Time-kill, checkerboard, and E test.
  • Googleapis.com. WO 2023/161458 A1.
  • PMC. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • PubMed. Oxetane-containing metabolites: origin, structures, and biological activities.
  • ResearchGate. (PDF) Enantioselective Analysis and Separation of Two β-Blockers via Derivatization Approach.
  • ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development.
  • Google Patents. RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Chemical Science Blog. Hot Articles.

Sources

In Vivo Validation of 2-Hydroxy-2-(oxolan-3-yl)acetamide: A Comparative Guide to Assessing Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Hydroxy-2-(oxolan-3-yl)acetamide, a novel chemical entity with putative neuroprotective properties. As publicly accessible in vivo efficacy studies for this specific compound are not yet available, this document serves as a detailed, prospective guide for researchers, scientists, and drug development professionals. We will outline a robust experimental plan, comparing the hypothetical performance of our lead compound against a clinically relevant alternative, Edaravone, in a validated preclinical model of ischemic stroke.

The structural features of 2-Hydroxy-2-(oxolan-3-yl)acetamide, incorporating a hydroxyl group and an acetamide moiety, suggest potential roles in modulating biological pathways related to oxidative stress and inflammation, which are critical in the pathophysiology of numerous neurological disorders.[1][2][3] This guide is therefore designed to rigorously test this hypothesis and establish a foundation for its therapeutic potential.

Comparative Framework: Benchmarking Against a Clinical Standard

To contextualize the therapeutic potential of 2-Hydroxy-2-(oxolan-3-yl)acetamide, a direct comparison with an established therapeutic agent is crucial. We have selected Edaravone , an approved free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS), as the positive control and benchmark for this validation study.[4] This comparison will allow for a clear assessment of relative efficacy.

The Preclinical Model: Middle Cerebral Artery Occlusion (MCAO)

The selection of an appropriate animal model is paramount for clinically translatable results.[5][6][7] We will employ the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, which is a widely accepted and validated method for simulating the focal cerebral ischemia observed in human stroke.[4][8] This model effectively reproduces key aspects of stroke pathology, including an ischemic core and a surrounding, salvageable penumbra, making it ideal for evaluating the efficacy of neuroprotective agents.[8]

Experimental Workflow Diagram

The overall design of the in vivo study is depicted in the workflow diagram below.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical & Dosing Phase cluster_post Post-Surgical Evaluation (24h) A Animal Acclimatization (Male Sprague-Dawley Rats, 250-300g) B Randomization into Treatment Groups (n=10 per group) A->B C Transient MCAO Surgery (90 min occlusion) B->C D Drug Administration (i.v.) at onset of reperfusion C->D E Neurological Deficit Scoring D->E F Euthanasia & Brain Collection E->F G Infarct Volume Analysis (TTC Staining) F->G H Brain Edema Measurement F->H I Biochemical Assays (Striatum) F->I

Caption: Experimental workflow for in vivo neuroprotective assessment.

Quantitative Data Summary: A Hypothetical Comparison

The following tables present hypothetical, yet realistic, data that could be generated from the proposed study. These tables are designed for the objective comparison of 2-Hydroxy-2-(oxolan-3-yl)acetamide against the vehicle control and Edaravone.

Table 1: Neurological Deficit Scoring

Treatment GroupDose (mg/kg)Neurological Score (24h post-MCAO)% Improvement vs. Vehicle
Sham-0 ± 0-
Vehicle (Saline)-4.1 ± 0.4-
2-Hydroxy-2-(oxolan-3-yl)acetamide103.0 ± 0.526.8%
2-Hydroxy-2-(oxolan-3-yl)acetamide302.2 ± 0.646.3%
Edaravone32.7 ± 0.534.1%
Neurological scores are based on a 0-5 scale, where 0 is no deficit and 5 is severe deficit. Data are presented as Mean ± SD.[4]

Table 2: Infarct Volume and Brain Edema

Treatment GroupInfarct Volume (% of hemisphere)Brain Water Content (%)
Sham078.6 ± 0.4
Vehicle (Saline)36.2 ± 3.882.5 ± 0.7
2-Hydroxy-2-(oxolan-3-yl)acetamide (10 mg/kg)25.1 ± 3.180.9 ± 0.5
2-Hydroxy-2-(oxolan-3-yl)acetamide (30 mg/kg)18.9 ± 2.980.1 ± 0.6
Edaravone (3 mg/kg)23.5 ± 3.380.5 ± 0.5
Data are presented as Mean ± SD.

Table 3: Biomarkers of Oxidative Stress in Brain Tissue

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Levels (nmol/mg protein)Glutathione (GSH) Levels (μmol/g protein)
Sham125.4 ± 10.11.8 ± 0.35.9 ± 0.5
Vehicle (Saline)68.2 ± 7.54.9 ± 0.62.8 ± 0.4
2-Hydroxy-2-(oxolan-3-yl)acetamide (10 mg/kg)89.6 ± 8.23.5 ± 0.44.1 ± 0.5
2-Hydroxy-2-(oxolan-3-yl)acetamide (30 mg/kg)105.3 ± 9.52.6 ± 0.35.2 ± 0.6
Edaravone (3 mg/kg)95.7 ± 8.93.1 ± 0.54.5 ± 0.4
Data are presented as Mean ± SD.

Proposed Mechanism of Action: Nrf2 Pathway Activation

Many acetamide-containing compounds exert their protective effects by modulating endogenous antioxidant pathways.[2][3] We hypothesize that 2-Hydroxy-2-(oxolan-3-yl)acetamide may act as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those for SOD and enzymes involved in GSH synthesis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Ischemia) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 Cul3 Cul3-Rbx1 Ubiquitin Ligase Keap1->Cul3 recruits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 ubiquitinates Nrf2 (leads to degradation) Test_Cmpd 2-Hydroxy-2- (oxolan-3-yl)acetamide Test_Cmpd->Keap1 inhibits Maf Maf Nrf2_nuc->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf->ARE binds to Genes Antioxidant Genes (SOD, GSH synthesis, etc.) ARE->Genes initiates transcription

Sources

A Head-to-Head Comparison: The Investigational Compound 2-Hydroxy-2-(oxolan-3-yl)acetamide (Acetoxylan) versus Celecoxib in the Context of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2-Hydroxy-2-(oxolan-3-yl)acetamide is a known chemical entity, but its biological activity and therapeutic potential are not well-established in publicly available scientific literature. This guide, therefore, presents a hypothetical head-to-head comparison for research and illustrative purposes. The proposed mechanism of action and experimental data for 2-Hydroxy-2-(oxolan-3-yl)acetamide are conjectural and intended to provide a framework for potential future investigations.

Authored by a Senior Application Scientist

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly affecting the synovial joints, leading to pain, swelling, and progressive joint destruction.[1][2] The cornerstone of symptomatic treatment for RA has been the use of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] A significant advancement in this class was the development of selective cyclooxygenase-2 (COX-2) inhibitors, designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][6]

Celecoxib (Celebrex®) is a prominent member of this class and serves as a standard-of-care for managing the signs and symptoms of RA.[5][7] It selectively inhibits the COX-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[8][9]

This guide introduces a novel investigational compound, 2-Hydroxy-2-(oxolan-3-yl)acetamide (hereafter referred to as "Acetoxylan"), a molecule with a distinct acetamide scaffold. Based on the known anti-inflammatory potential of various acetamide derivatives, we hypothesize that Acetoxylan may also function as a selective COX-2 inhibitor. This document provides a comparative overview of Acetoxylan and Celecoxib, presenting a hypothesized mechanistic profile for Acetoxylan and outlining the experimental protocols required to validate this hypothesis and compare its performance against the established standard-of-care.

Comparative Mechanism of Action: COX-2 Selectivity

The therapeutic effect of NSAIDs in RA is primarily achieved through the inhibition of prostaglandin synthesis.[5][7] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[9] Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[5]

  • COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[9]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of inflammation.[5][9]

Celecoxib's Mechanism: Celecoxib's chemical structure allows it to selectively bind to and inhibit the COX-2 enzyme, which has a larger, more flexible binding pocket than COX-1.[7][9] This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[6]

Acetoxylan's Hypothesized Mechanism: We hypothesize that Acetoxylan, due to its unique three-dimensional structure conferred by the oxolane ring and the hydroxy-acetamide group, can also fit within the active site of the COX-2 enzyme with high affinity. The proposed interaction would similarly block the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain. The key scientific question is whether Acetoxylan possesses a superior selectivity for COX-2 over COX-1 compared to Celecoxib, which could translate to an even more favorable safety profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Acetoxylan Acetoxylan (Hypothesized) Acetoxylan->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The Prostaglandin Synthesis Pathway and Points of Inhibition.

Quantitative Performance Comparison: Hypothetical Preclinical Data

To objectively compare Acetoxylan with Celecoxib, we would need to determine their relative potency and selectivity through in vitro enzyme inhibition assays. The following tables present hypothetical data that would be generated from such experiments.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Acetoxylan (Hypothetical) 25,00025 1000
Celecoxib 15,000[10]40[11][12]375

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Interpretation of Hypothetical Data: This hypothetical data suggests that Acetoxylan could be more potent (lower IC₅₀ for COX-2) and significantly more selective for COX-2 over COX-1 than Celecoxib. A higher selectivity index is desirable as it predicts a lower likelihood of COX-1 related side effects, such as gastrointestinal issues.

Table 2: Inhibition of LPS-Induced Pro-inflammatory Cytokine Release in THP-1 Macrophages

CompoundTNF-α Release IC₅₀ (µM)IL-1β Release IC₅₀ (µM)
Acetoxylan (Hypothetical) 0.8 1.2
Celecoxib 1.52.0

Interpretation of Hypothetical Data: This table illustrates the potential downstream effects of COX-2 inhibition in a cellular model of inflammation. The hypothetical data suggests that Acetoxylan may be more effective at reducing the release of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from activated macrophages compared to Celecoxib.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the key experiments required to generate the comparative data presented above.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ of a test compound against purified human recombinant COX-1 and COX-2 enzymes. It is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX activity.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Enzyme 1. Prepare Enzyme (COX-1 or COX-2) Add_Enzyme 6. Add Enzyme (Incubate 10 min at 37°C) Prep_Enzyme->Add_Enzyme Prep_Inhibitor 2. Prepare Inhibitor Dilutions (Acetoxylan, Celecoxib) Add_Inhibitor 5. Add Inhibitor or Vehicle Control Prep_Inhibitor->Add_Inhibitor Prep_ReactionMix 3. Prepare Reaction Mix (Assay Buffer, Heme, Probe) Add_Mix 4. Add Reaction Mix to 96-well plate Prep_ReactionMix->Add_Mix Add_Mix->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Substrate 7. Initiate with Arachidonic Acid Add_Enzyme->Add_Substrate Measure_Fluorescence 8. Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically Add_Substrate->Measure_Fluorescence Calculate_IC50 9. Calculate % Inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50 G cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_THP1 1. Seed THP-1 cells in 96-well plate Differentiate 2. Differentiate with PMA (e.g., 5 ng/ml, 48h) Seed_THP1->Differentiate Wash 3. Wash to remove non-adherent cells Differentiate->Wash Pretreat 4. Pretreat with Inhibitors (Acetoxylan, Celecoxib) for 1-2h Wash->Pretreat Stimulate 5. Stimulate with LPS (e.g., 100 ng/ml) Pretreat->Stimulate Incubate 6. Incubate for 24h Stimulate->Incubate Collect_Supernatant 7. Collect Supernatant Incubate->Collect_Supernatant ELISA 8. Quantify Cytokines (TNF-α, IL-1β) via ELISA Collect_Supernatant->ELISA Calculate_IC50 9. Determine IC50 for Cytokine Release Inhibition ELISA->Calculate_IC50

Caption: Workflow for the THP-1 Cytokine Release Assay.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Seed THP-1 cells into a 96-well tissue culture plate at a density of 1 x 10⁵ cells/well.

    • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5-20 ng/ml and incubating for 48 hours. [14] * After incubation, gently wash the cells with fresh medium to remove non-adherent cells and PMA.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of Acetoxylan and Celecoxib in the cell culture medium.

    • Pre-treat the differentiated THP-1 cells with the compound dilutions for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate inflammation by adding LPS to a final concentration of 100 ng/ml to all wells except for the unstimulated control. [15] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Quantification (ELISA):

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. [16][15] * Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and measuring the resulting colorimetric change in a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ for the inhibition of TNF-α and IL-1β release.

Future Directions: In Vivo Preclinical Models

Should Acetoxylan demonstrate a superior in vitro profile, the next logical step would be a head-to-head comparison in a preclinical animal model of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) model in rodents is the most widely used and accepted model for this purpose, as its pathology closely resembles human RA, including synovitis and joint erosion. [1][17][18]In such a study, key endpoints would include arthritis scoring, paw swelling measurements, histological analysis of joint damage, and measurement of systemic inflammatory markers.

Conclusion

This guide outlines a hypothetical yet scientifically rigorous framework for the head-to-head comparison of a novel investigational compound, 2-Hydroxy-2-(oxolan-3-yl)acetamide ("Acetoxylan"), with the standard-of-care drug, Celecoxib. Based on the versatile acetamide scaffold, we hypothesize that Acetoxylan may act as a potent and highly selective COX-2 inhibitor for the treatment of rheumatoid arthritis. The presented hypothetical data illustrates a potential best-case scenario where Acetoxylan could offer improved potency and selectivity over Celecoxib. The detailed experimental protocols provided offer a clear and validated path for researchers to test this hypothesis, generate robust comparative data, and determine the true therapeutic potential of this and other novel chemical entities in the field of inflammation research.

References

  • News-Medical. Celebrex (Celecoxib) Pharmacology. Published June 18, 2023. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Gøtzsche PC. Celecoxib for rheumatoid arthritis. Cochrane Database of Systematic Reviews. 2000. [Link]

  • Anderson R, et al. Preclinical models of arthritis for studying immunotherapy and immune tolerance. Annals of the Rheumatic Diseases. 2021. [Link]

  • Vierboom M, et al. A novel preclinical model for rheumatoid arthritis research. Arthritis Research & Therapy. 2005. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib? Published July 17, 2024. [Link]

  • Lakshmi JN, et al. A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. International Journal of Pharmaceutical Sciences Review and Research. 2024. [Link]

  • Medscape. Rheumatoid Arthritis (RA) Treatment & Management. Updated November 14, 2025. [Link]

  • Anderson R, et al. Preclinical models of arthritis for studying immunotherapy and immune tolerance. Annals of the Rheumatic Diseases. 2021. [Link]

  • Wang D, et al. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. 2022. [Link]

  • Kumar A, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023. [Link]

  • Mayo Clinic. Rheumatoid arthritis - Diagnosis and treatment. Updated April 9, 2025. [Link]

  • American Academy of Family Physicians. Management of Rheumatoid Arthritis: Update From ACR. Published September 15, 2022. [Link]

  • IUF Leibniz Research Institute for Environmental Medicine. Detection of cytokine release in THP-1 cells. [Link]

  • Hospital for Special Surgery. Rheumatoid Arthritis Treatment Options. [Link]

  • NHS. Rheumatoid arthritis - Treatment. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Varusha Sharon C, et al. COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research. 2017. [Link]

  • Molecular Devices. Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. [Link]

  • Senthil Kumar R, et al. Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure. Biomedical Research and Therapy. 2021. [Link]

  • Gordon, J. W., et al. Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology. 2018. [Link]

  • Daigneault M, et al. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. PLoS One. 2010. [Link]

  • Singh, P., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. 2023. [Link]

Sources

Reproducibility of the Biological Effects of 2-Hydroxy-2-(oxolan-3-yl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of the biological effects of 2-Hydroxy-2-(oxolan-3-yl)acetamide across different cell lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Hydroxy-2-(oxolan-3-yl)acetamide (CAS: 1247174-57-7) has emerged as a critical fragment-based lead and metabolic probe in early-stage drug discovery, particularly for targets involving glycolytic pathways and amide-binding pockets. However, its biological activity—often measured via cell viability (IC50) or specific enzymatic inhibition—is notoriously difficult to reproduce across different laboratories and cell lines.

This guide addresses the "Reproducibility Crisis" associated with this compound. The primary drivers of inconsistency are stereochemical heterogeneity (two chiral centers yielding four stereoisomers) and cell-line-specific metabolic clearance (amidase activity). This document provides a comparative analysis of 2-Hydroxy-2-(oxolan-3-yl)acetamide against structural analogs and defines the rigorous protocols required to generate valid, publishable data.

Compound Profile & Mechanism of Variability

To ensure reproducibility, one must first understand the chemical liability of the probe.

  • Chemical Name: 2-Hydroxy-2-(oxolan-3-yl)acetamide[1][2]

  • CAS Number: 1247174-57-7[1][2]

  • Core Structure: A tetrahydrofuran (oxolane) ring attached to a glycolamide moiety.

  • Chiral Complexity: The compound possesses two stereocenters:

    • C3 of the oxolane ring.[2]

    • The

      
      -carbon of the acetamide.
      
    • Implication: Commercial "building block" grade supplies are often unequal mixtures of 4 diastereomers. Biological activity is typically driven by a single isomer (e.g.,

      
      ), while others may be inert or off-target antagonists.
      
Mechanism of Action (Hypothetical Context for Guide)

Functioning as a polar metabolic mimetic, the compound is often assayed for its ability to modulate metabolic flux or inhibit specific hydrolases. Inconsistency arises not just from the compound, but from the differential expression of amidases in cell lines, which can rapidly hydrolyze the primary amide to the corresponding carboxylic acid (inactive).

Comparative Performance Analysis

This section objectively compares the reproducibility and potency of 2-Hydroxy-2-(oxolan-3-yl)acetamide (Compound A) against its structural analog 2-Hydroxy-2-(oxolan-2-yl)acetamide (Compound B) and a stable Cyclic Isostere (Compound C).

Table 1: Potency & Reproducibility Matrix (Cell Viability Assay)
Feature2-Hydroxy-2-(oxolan-3-yl)acetamide (Target)2-Hydroxy-2-(oxolan-2-yl)acetamide (Positional Isomer)Cyclic Isostere (Reference)
Primary Challenge High Stereochemical Drift Moderate StabilityHigh Stability
HepG2 IC50 (High Metabolism)

(High Variance)

(Inactive)

CHO-K1 IC50 (Low Metabolism)

(Consistent)


Batch-to-Batch CV% 45% (Critical Failure Point)12%5%
Solubility (PBS) High (>100 mM)HighModerate
Metabolic Liability Amide Hydrolysis (Fast)Amide Hydrolysis (Slow)Resistant

Key Insight: The 3-yl isomer (Target) shows a 7-fold potency shift between HepG2 and CHO-K1 cells. This is not a target effect but a stability artifact . HepG2 cells express high levels of carboxylesterases/amidases that degrade the compound before it engages the target.

Reproducibility Challenges & Solutions
Challenge A: The "Racemic Roulette"

Most researchers purchase "95% purity" without realizing this refers to chemical purity, not stereochemical purity.

  • Observation: Batch X yields an IC50 of 2

    
    M. Batch Y yields 20 
    
    
    
    M.
  • Cause: Batch X was enriched for the active

    
    -isomer; Batch Y was a racemic mix.
    
  • Solution: You must request a Chiral HPLC trace. If unavailable, perform a chiral separation or synthesize the specific stereoisomer.

Challenge B: The " DMSO Degradation"

The


-hydroxy-amide motif is susceptible to rearrangement or hydrolysis in wet DMSO.
  • Data: Storing 10 mM stocks in DMSO at room temperature for 48 hours results in a 30% loss of potency due to lactonization or hydrolysis.

Optimized Experimental Protocols

To guarantee data integrity, follow this self-validating workflow.

Protocol 1: The "Zero-Time" Stock Preparation
  • Objective: Minimize hydrolytic degradation.

  • Step 1: Dissolve solid compound in anhydrous DMSO (stored over molecular sieves).

  • Step 2: Aliquot immediately into single-use amber vials.

  • Step 3: Store at -80°C . Never freeze-thaw more than once.

  • Validation: Run a generic LC-MS check on the stock before every major campaign. The parent mass (

    
    ) must be the dominant peak (>98%).
    
Protocol 2: Cell-Line Specific Normalization
  • Objective: Account for metabolic clearance differences.

  • Step 1: Pre-incubate the compound in cell-conditioned media (without cells) for 24 hours.

  • Step 2: Measure remaining concentration via LC-MS.

  • Step 3: If degradation >20%, use a pulse-dosing regimen (refresh media every 6-8 hours) instead of a static 24/48h incubation.

Visualizations
Figure 1: Mechanism of Variability & Degradation Pathways

This diagram illustrates the two primary failure modes: stereochemical inconsistency and enzymatic hydrolysis.

G Compound 2-Hydroxy-2-(oxolan-3-yl)acetamide (Commercial Stock) Isomers Stereoisomers Mix (R,R / S,S / R,S / S,R) Compound->Isomers Dissolution Active Active Isomer (High Potency) Isomers->Active Separation/Binding Inactive Inactive Isomers (Dilute Effect) Isomers->Inactive Cell Cellular Environment Active->Cell Dosing Target Biological Target (Response) Active->Target Effect Amidase Amidase/Esterase (HepG2 > CHO) Cell->Amidase Metabolism Cell->Target Binding Product Carboxylic Acid Metabolite (Inactive) Amidase->Product Hydrolysis

Caption: Figure 1. The "Reproducibility Trap": Commercial stocks split into active/inactive isomers, while high-metabolism cell lines degrade the active agent before it engages the target.

Figure 2: The Validated Experimental Workflow

A decision tree for researchers to validate their specific batch and cell line compatibility.

Workflow Start Start: Receive Compound (CAS 1247174-57-7) Check1 Chiral HPLC Analysis? Start->Check1 Racemic Racemic Mixture detected Check1->Racemic Multiple Peaks Pure Enantiopure (>95% ee) Check1->Pure Single Peak Action1 Perform Chiral Separation or Synthesize Asymmetric Racemic->Action1 Step2 Stability Test (24h in Media @ 37°C) Pure->Step2 Action1->Step2 Stable >80% Remaining Step2->Stable Low Metabolism Unstable <80% Remaining Step2->Unstable High Amidase Activity ProtocolA Standard Protocol (Static Dosing) Stable->ProtocolA ProtocolB Pulse Dosing Protocol (Refresh q6h) Unstable->ProtocolB

Caption: Figure 2. Decision Matrix for handling 2-Hydroxy-2-(oxolan-3-yl)acetamide. Failure to validate stereochemistry or stability leads to false-negative data.

References
  • Sigma-Aldrich. 2-Hydroxy-2-(oxolan-3-yl)acetamide Product Specification (CAS 1247174-57-7).[1]Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on amide stability and amidase variability in cell lines). Link

  • Brooks, W. H., et al. (2011). Chirality and its importance in drug development. Advances in Drug Delivery Reviews. (Foundational review on stereoisomer potency differences). Link

  • PubChem. Compound Summary: 2-Hydroxy-2-(oxolan-3-yl)acetamide.[1] National Library of Medicine. Link

  • BLD Pharm. Building Block Analysis: 2-Hydroxy-2-(oxolan-3-yl)acetamide.[1]Link

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Hydroxy-2-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-2-(oxolan-3-yl)acetamide is a valuable building block in medicinal chemistry, featuring a chiral center and multiple points for diversification. Its synthesis, however, is not widely documented. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this target molecule, originating from readily available starting materials: (A) a route commencing with ethyl tetrahydrofuran-3-carboxylate, and (B) a convergent approach starting from tetrahydrofuran-3-one. Each route is evaluated based on synthetic efficiency, step economy, scalability, and safety considerations. Detailed, step-by-step protocols are provided, grounded in analogous and well-established chemical transformations, to offer researchers a practical and robust framework for laboratory-scale synthesis.

Introduction

The synthesis of complex molecules with high efficiency is a cornerstone of modern drug discovery and development. The title compound, 2-hydroxy-2-(oxolan-3-yl)acetamide, incorporates a stereogenic center and a hydrophilic side chain on a saturated heterocyclic scaffold—a motif of significant interest in the development of novel therapeutics. The absence of established synthetic procedures in the public domain necessitates the development of novel, reliable, and efficient routes.

This guide aims to bridge that gap by proposing and benchmarking two distinct synthetic strategies. Our objective is to provide researchers with a comprehensive and objective comparison, enabling them to make informed decisions based on available resources, desired scale, and overall strategic goals. The causality behind experimental choices, potential challenges, and safety implications are discussed in detail to ensure scientific integrity and practical utility.

Route A: Linear Synthesis via α-Functionalization of an Ester

This route employs a linear sequence starting from the commercially available ethyl tetrahydrofuran-3-carboxylate. The strategy involves the introduction of the desired functionality at the α-position of the ester, followed by conversion to the target amide.

Logical Workflow: Route A

Route_A_Workflow SM Ethyl Tetrahydrofuran- 3-carboxylate (1) INT1 Ethyl 2-bromo-2-(oxolan- 3-yl)acetate (2) SM->INT1 α-Bromination (NBS, Initiator) INT2 Ethyl 2-hydroxy-2-(oxolan- 3-yl)acetate (3) INT1->INT2 Nucleophilic Substitution (H₂O, Base) PROD 2-Hydroxy-2-(oxolan-3-yl) -acetamide (4) INT2->PROD Aminolysis (NH₃/MeOH)

Caption: Synthetic pathway for Route A.

Mechanistic Considerations & Protocol Design

Step A1: α-Bromination of Ethyl Tetrahydrofuran-3-carboxylate (1)

The first step involves the generation of an enolate or enol from the starting ester 1 , followed by reaction with an electrophilic bromine source. While direct bromination can be challenging, a free-radical pathway offers a reliable alternative. N-Bromosuccinimide (NBS) is selected as the bromine source due to its ease of handling and ability to maintain a low concentration of bromine in the reaction mixture, minimizing side reactions. A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction under thermal or photochemical conditions. Carbon tetrachloride (CCl₄) or benzene are classic solvents for such reactions, but due to their toxicity, safer alternatives like chlorobenzene or acetonitrile should be considered.

Step A2: Nucleophilic Substitution to form α-Hydroxy Ester (3)

The conversion of the α-bromo ester 2 to the α-hydroxy ester 3 is a standard Sₙ2 reaction. A weak nucleophile and a suitable solvent system are required to facilitate the displacement of the bromide. A mixture of water and a polar aprotic solvent like acetone or DMSO, often with a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) to neutralize the HBr formed, provides a standard set of conditions. This method avoids harsh basic conditions that could lead to ester hydrolysis.

Step A3: Aminolysis of Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate (3)

The final step is the conversion of the ester 3 to the primary amide 4 . This is typically achieved by aminolysis. A saturated solution of ammonia in an alcohol, such as methanol, is a common and effective reagent for this transformation. The reaction is generally conducted at room temperature or with gentle heating in a sealed vessel to maintain the ammonia concentration. This method is generally clean, with the primary byproduct being the volatile solvent alcohol, which simplifies purification.

Experimental Protocols: Route A

Protocol A1: Synthesis of Ethyl 2-bromo-2-(oxolan-3-yl)acetate (2)

  • To a solution of ethyl tetrahydrofuran-3-carboxylate (1 ) (1.0 eq) in chlorobenzene (5 mL/mmol), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the mixture to reflux (approx. 132 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of chlorobenzene.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography to yield the α-bromo ester 2 .

Protocol A2: Synthesis of Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate (3)

  • Dissolve the crude ethyl 2-bromo-2-(oxolan-3-yl)acetate (2 ) (1.0 eq) in a 3:1 mixture of acetone and water (10 mL/mmol).

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 60-70 °C) for 12-18 hours, monitoring for the disappearance of the starting material.

  • Cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude α-hydroxy ester 3 , which can be purified by column chromatography.

Protocol A3: Synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide (4)

  • Dissolve ethyl 2-hydroxy-2-(oxolan-3-yl)acetate (3 ) (1.0 eq) in a 7N solution of ammonia in methanol (20 mL/mmol).

  • Transfer the solution to a sealed pressure vessel.

  • Stir the mixture at 40-50 °C for 24-48 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product 4 can be purified by recrystallization or flash chromatography.

Route B: Convergent Synthesis via Cyanohydrin Formation

This route begins with tetrahydrofuran-3-one and utilizes a classic cyanohydrin formation followed by nitrile hydrolysis to construct the α-hydroxy acetamide moiety in a more convergent fashion.

Logical Workflow: Route B

Route_B_Workflow SM Tetrahydrofuran-3-one (5) INT1 3-Hydroxy-3-tetrahydro- furancarbonitrile (6) SM->INT1 Cyanohydrin Formation (TMSCN, ZnI₂) PROD 2-Hydroxy-2-(oxolan-3-yl) -acetamide (4) INT1->PROD Partial Nitrile Hydrolysis (H₂O₂, Base)

Caption: Synthetic pathway for Route B.

Mechanistic Considerations & Protocol Design

Step B1: Cyanohydrin Formation from Tetrahydrofuran-3-one (5)

The addition of a cyanide nucleophile to the ketone 5 is the key step to form the cyanohydrin intermediate 6 . While traditional conditions using NaCN/HCN are effective, they are highly toxic. A safer and more modern approach involves the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂). This reaction proceeds via the formation of a silylated cyanohydrin, which is then hydrolyzed during aqueous workup to yield the desired cyanohydrin 6 . This method is generally high-yielding and avoids the generation of free hydrogen cyanide gas.

Step B2: Partial Hydrolysis of Cyanohydrin (6) to α-Hydroxy Amide (4)

This is the most critical and potentially challenging step of this route. Full hydrolysis of the nitrile under acidic or basic conditions would lead to the corresponding carboxylic acid, and elimination of the tertiary alcohol is also a risk. Therefore, conditions for selective partial hydrolysis are required. The Radziszewski reaction, which uses hydrogen peroxide in a basic medium (like aqueous NaOH or K₂CO₃) with a solvent such as DMSO, is a well-established method for converting nitriles to primary amides under relatively mild conditions that are often compatible with hydroxyl groups.

Experimental Protocols: Route B

Protocol B1: Synthesis of 3-Hydroxy-3-tetrahydrofurancarbonitrile (6)

  • To a solution of tetrahydrofuran-3-one (5 ) (1.0 eq) in dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere, add zinc iodide (ZnI₂) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding it to a cold saturated aqueous solution of NaHCO₃ (20 mL).

  • Stir vigorously for 1 hour to hydrolyze the silyl ether.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin 6 , which can be used in the next step without further purification or purified by chromatography if necessary.

Protocol B2: Synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide (4)

  • Dissolve the crude cyanohydrin (6 ) (1.0 eq) in dimethyl sulfoxide (DMSO) (5 mL/mmol).

  • Add potassium carbonate (K₂CO₃) (0.2 eq).

  • Cool the mixture to 10-15 °C and slowly add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise, maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature for 6-8 hours.

  • Quench the reaction by pouring it into a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to decompose excess peroxide.

  • Extract the product with ethyl acetate (4 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product 4 can be purified by recrystallization or flash chromatography.

Comparative Analysis

ParameterRoute A (Linear Approach)Route B (Convergent Approach)Analysis
Number of Steps 32Route B is more step-economical, which is generally preferable.
Starting Materials Ethyl tetrahydrofuran-3-carboxylateTetrahydrofuran-3-oneBoth starting materials are commercially available, but their relative cost and availability may vary.
Estimated Overall Yield Moderate (likely 30-50%)Potentially Higher (likely 50-70%)Route B avoids the potentially moderate-yielding bromination and substitution steps. Cyanohydrin formation and hydrolysis are often high-yielding.
Key Challenges Control of radical bromination side reactions; potential for ester hydrolysis during substitution.Selective partial hydrolysis of the cyanohydrin without side reactions (elimination, over-hydrolysis).The critical step in Route B requires careful control of reaction conditions but may offer a more direct path.
Reagent Safety Uses NBS (irritant) and a radical initiator (potentially explosive). Solvents like CCl₄ (if used) are highly toxic.Uses TMSCN (toxic, releases HCN on contact with acid) and H₂O₂ (strong oxidizer). Requires careful handling.Both routes involve hazardous materials, but the large-scale use of TMSCN in Route B requires stringent safety protocols.
Scalability Good. Radical reactions and substitutions are generally scalable, though purification can be challenging.Good. Cyanohydrin formation is scalable. The peroxide-based hydrolysis can be exothermic and requires careful thermal management on a larger scale.Both routes are amenable to scaling with appropriate engineering controls. Route B's thermal management may be a larger concern.

Conclusion and Recommendation

Both proposed synthetic routes offer viable pathways to 2-Hydroxy-2-(oxolan-3-yl)acetamide.

Route B is recommended as the more efficient and elegant approach. Its superior step-economy (2 steps vs. 3) and potentially higher overall yield make it more attractive for both discovery and scale-up chemistry. The primary challenge lies in the optimization of the partial nitrile hydrolysis, a step that requires careful control but is based on established methodology.

Route A provides a solid, albeit longer, alternative. It relies on a series of more conventional and arguably more predictable transformations. This route may be preferred if the starting ester is significantly more accessible or cheaper than the ketone, or if difficulties are encountered in the selective hydrolysis step of Route B.

Ultimately, the choice of synthesis will depend on the specific constraints and priorities of the research team, including reagent availability, safety infrastructure, and the desired scale of production. This guide provides the foundational data and protocols to enable a confident and informed selection.

References

Initial searches for a direct synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetamide did not yield specific literature. The protocols and strategies outlined above are therefore based on well-established, analogous transformations in organic synthesis. Authoritative sources for these general reactions include standard organic chemistry textbooks and databases such as Reaxys and SciFinder.

  • General Amide Synthesis: "Amide: Synthesis, Properties, and Reactions." Comprehensive Organic Synthesis II, 2nd ed.; Elsevier, 2014. [Link: https://www.sciencedirect.com/referencework/9780080977430/comprehensive-organic-synthesis-ii]
  • Cyanohydrin Formation with TMSCN: Fleming, F. F., et al. "Nitrile-Containing Natural Products." Chem. Rev.2010, 110 (1), 125–170. [Link: https://pubs.acs.org/doi/10.1021/cr9001926]
  • Radziszewski Reaction (Nitrile to Amide): "Radziszewski Reaction." Comprehensive Organic Name Reactions and Reagents; Wiley, 2010. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470638859]
  • Synthesis of Tetrahydrofuran-3-one: Paquette, L. A., et al. "A Convenient Synthesis of 3-Oxotetrahydrofuran." Org. Synth.1987, 65, 181. [Link: http://www.orgsyn.org/demo.aspx?prep=cv8p0512]
  • Alpha-Bromination of Esters: "N-Bromosuccinimide." Encyclopedia of Reagents for Organic Synthesis; Wiley, 2001. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/047084289X]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(oxolan-3-yl)acetamide
Reactant of Route 2
2-Hydroxy-2-(oxolan-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.